CH7233163
Description
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Properties
Molecular Formula |
C31H34F3N9O3S |
|---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-(2,2,2-trifluoroethoxy)pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C31H34F3N9O3S/c1-19(2)43-24-14-28(38-27-6-7-35-30(39-27)20-15-37-42(17-20)47(44,45)22-4-5-22)36-16-23(24)29-25(43)12-21(41-10-8-40(3)9-11-41)13-26(29)46-18-31(32,33)34/h6-7,12-17,19,22H,4-5,8-11,18H2,1-3H3,(H,35,36,38,39) |
InChI Key |
KMBMYNDPNVGEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC(=NC=C2C3=C1C=C(C=C3OCC(F)(F)F)N4CCN(CC4)C)NC5=NC(=NC=C5)C6=CN(N=C6)S(=O)(=O)C7CC7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CH7233163
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the core mechanism of action for CH7233163, a fourth-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to offer an in-depth resource for professionals in the fields of oncology research and drug development.
Core Mechanism of Action
This compound is a potent and selective, non-covalent, ATP-competitive inhibitor of mutant EGFR.[1][2][3] Its primary role is to overcome acquired resistance to third-generation EGFR TKIs like osimertinib, which often arises from the C797S mutation in the EGFR kinase domain.[3][4]
Molecular Interaction: Crystal structure analysis reveals that this compound binds to the ATP-binding pocket of the EGFR kinase domain.[3][5] This interaction occurs while the kinase is in its active αC-helix-in conformation.[3][4][6] By occupying the ATP pocket, this compound directly competes with endogenous ATP, thereby preventing the autophosphorylation of the EGFR kinase domain.[3][6] This blockade is the critical step in inhibiting downstream signaling. The non-covalent nature of this binding distinguishes it from irreversible inhibitors.[1][2][3]
Selectivity Profile: this compound demonstrates high selectivity for various EGFR mutants over wild-type (WT) EGFR.[3][4] It is particularly potent against the osimertinib-resistant triple mutations Del19/T790M/C797S and L858R/T790M/C797S.[3][7] Additionally, it maintains strong inhibitory activity against common activating mutations (Del19, L858R) and the first-generation TKI resistance mutation T790M (in double-mutant forms like Del19/T790M and L858R/T790M).[3][6][7] This broad mutant selectivity suggests its potential to not only treat osimertinib-resistant non-small cell lung cancer (NSCLC) but also to potentially prevent the emergence of on-target resistance mechanisms in earlier lines of therapy.[3][6]
Inhibition of Downstream Signaling Pathways
By preventing EGFR autophosphorylation, this compound effectively halts the activation of key downstream signal transduction pathways that are critical for tumor cell proliferation and survival.[8][][10] The primary pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of EGFR blocks the recruitment of adaptor proteins like GRB2, preventing the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[8][][11] This shutdown leads to decreased cell proliferation.
-
PI3K-AKT-mTOR Pathway: The prevention of EGFR phosphorylation also blocks the activation of Phosphoinositide 3-kinase (PI3K), which in turn prevents the phosphorylation and activation of AKT and its downstream effector mTOR.[8][][11] This leads to the inhibition of cell growth and survival signals, promoting apoptosis.[]
Western blot analyses have confirmed that treatment with this compound leads to a persistent, dose-dependent decrease in the phosphorylation levels of EGFR, as well as downstream effectors AKT and ERK1/2 in cells harboring the Del19/T790M/C797S mutation.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
CH7233163: A Fourth-Generation EGFR Inhibitor Targeting Osimertinib Resistance
A Technical Whitepaper for Drug Development Professionals
Abstract
CH7233163 is a novel, orally bioavailable, non-covalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has demonstrated potent and selective activity against EGFR mutations that confer resistance to third-generation inhibitors like osimertinib, particularly the challenging Del19/T790M/C797S and L858R/T790M/C797S triple mutations. This document provides a comprehensive overview of the chemical structure, mechanism of action, preclinical data, and relevant experimental protocols for this compound, positioning it as a promising therapeutic agent for non-small cell lung cancer (NSCLC) patients who have developed resistance to current standard-of-care treatments.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule designed for high-affinity binding to the ATP-binding pocket of mutant EGFR.
| Identifier | Value |
| IUPAC Name | 5-(4-(cyclopropanesulfonyl)-1H-pyrazol-1-yl)-N-(5-((4-(dimethylamino)piperidin-1-yl)methyl)-1-isopropyl-2-oxo-1,2-dihydroquinolin-6-yl)pyrazin-2-amine |
| Molecular Formula | C31H34F3N9O3S |
| Molecular Weight | 669.72 g/mol |
| SMILES String | CN(CC1)CCN1C2=CC3=C(C(OCC(F)(F)F)=C2)C4=CN=C(NC5=CC=NC(C6=CN(S(=O)(C7CC7)=O)N=C6)=N5)C=C4N3C(C)C[1] |
| CAS Registry No. | 2923365-71-1 |
Figure 1: Chemical Structure of this compound

Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor, binding non-covalently to the kinase domain of EGFR.[2][3] This is particularly significant in the context of the C797S mutation, which renders covalent inhibitors like osimertinib ineffective by removing the cysteine residue required for irreversible binding. Crystal structure analyses have revealed that this compound stabilizes the αC-helix-in conformation of the EGFR kinase domain, a feature that contributes to its potent inhibitory activity and selectivity for mutant forms of the receptor over wild-type (WT) EGFR.[4][5]
By blocking the ATP-binding site, this compound prevents the autophosphorylation of the EGFR kinase domain. This, in turn, inhibits the activation of downstream pro-survival signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, survival, and metastasis.[3][6]
Preclinical Efficacy Data
The preclinical activity of this compound has been extensively evaluated in both biochemical and cell-based assays, as well as in in vivo xenograft models. The data consistently demonstrates potent inhibition of clinically relevant EGFR mutations.
In Vitro Kinase Inhibition
The inhibitory activity of this compound was assessed against various recombinant EGFR kinase domains using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.
| EGFR Mutant | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | EAI-045 IC50 (nmol/L) |
| Del19/T790M/C797S | 0.28 | >1,000 | >1,000 |
| L858R/T790M/C797S | 0.25 | >1,000 | >1,000 |
| Del19/T790M | 0.45 | 0.20 | >1,000 |
| L858R/T790M | 0.23 | 0.13 | >1,000 |
| Del19 | 0.44 | 0.23 | >1,000 |
| L858R | 0.21 | 0.48 | >1,000 |
| Wild-Type (WT) | 5.7 | 12 | >1,000 |
Data sourced from Kashima K, et al. Mol Cancer Ther. 2020.[4]
Cellular Antiproliferative Activity
The antiproliferative effects of this compound were measured in NIH3T3 cells engineered to express various EGFR mutations.
| Cell Line (EGFR Mutant) | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | EAI-045 IC50 (nmol/L) |
| Del19/T790M/C797S_NIH3T3 | 20 | >1,000 | >1,000 |
| L858R/T790M/C797S_NIH3T3 | 45 | >1,000 | >1,000 |
| A431 (WT-EGFR overexpressing) | 480 | 730 | >1,000 |
Data sourced from Kashima K, et al. Mol Cancer Ther. 2020.[4]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, as described in the primary literature.[4][7]
TR-FRET-Based EGFR Biochemical Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against recombinant EGFR kinase domains.
-
Procedure:
-
Recombinant EGFR kinase domains (mutant or wild-type) were incubated with varying concentrations of this compound, a biotinylated peptide substrate, and ATP in a kinase reaction buffer.
-
The reaction was allowed to proceed for a specified time at room temperature.
-
The reaction was stopped by the addition of a termination buffer containing EDTA.
-
A detection solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) was added.
-
After incubation, the TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay
-
Objective: To measure the antiproliferative activity of this compound in cells expressing specific EGFR mutations.
-
Procedure:
-
Engineered NIH3T3 cells or other relevant cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound or control compounds for 72 hours.
-
Cell viability was assessed using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.
-
Luminescence was measured with a plate reader.
-
IC50 values were determined from the resulting dose-response curves.
-
Western Blotting for EGFR Pathway Inhibition
-
Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling in a cellular context.
-
Procedure:
-
Cells were treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 6 hours).
-
Following treatment, cells were lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentrations of the lysates were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2.
-
After washing, membranes were incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mouse Xenograft Study
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Procedure:
-
Female immunodeficient mice (e.g., BALB/c nude) were subcutaneously inoculated with tumor cells expressing the target EGFR mutations.
-
When tumors reached a predetermined volume, mice were randomized into treatment and vehicle control groups.
-
This compound was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.
-
Tumor volume and body weight were measured regularly throughout the study.
-
Efficacy was determined by comparing the tumor growth in the treatment groups to the vehicle control group.
-
Conclusion
This compound is a potent, fourth-generation EGFR inhibitor with a promising preclinical profile. Its ability to non-covalently inhibit EGFR, including the osimertinib-resistant C797S triple mutant, addresses a critical unmet need in the treatment of NSCLC. The robust in vitro and in vivo data suggest that this compound has the potential to become an effective therapy for patients whose disease has progressed on third-generation EGFR TKIs. Further clinical development is warranted to establish its safety and efficacy in human subjects.
References
- 1. mdpi.com [mdpi.com]
- 2. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR pathway in advanced non-small cell lung cancer [imrpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Emergence of CH7233163: A Fourth-Generation EGFR Inhibitor Targeting Triple-Mutant Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the formidable EGFR triple mutation comprising an activating mutation (like Del19 or L858R), the T790M gatekeeper mutation, and the C797S mutation, has posed a significant clinical challenge, rendering third-generation TKIs like osimertinib ineffective.[1][2][3] This has spurred the development of fourth-generation EGFR inhibitors, with CH7233163 emerging as a promising candidate capable of overcoming this complex resistance mechanism.[1][3]
This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies associated with the evaluation of this compound against EGFR triple mutations.
The Challenge of EGFR Triple Mutations
First and second-generation EGFR TKIs effectively target activating mutations but are thwarted by the T790M mutation.[4] Osimertinib, a third-generation TKI, was designed to overcome T790M-mediated resistance.[2] However, acquired resistance to osimertinib frequently arises through the C797S mutation, which is located in the covalent binding site of the inhibitor.[5][6] The triple combination of an activating mutation, T790M, and C797S creates a conformation of the EGFR kinase domain that is resistant to existing therapies.[4]
This compound: A Novel ATP-Competitive Inhibitor
This compound is a novel, potent, and selective fourth-generation EGFR TKI.[1][7] Unlike irreversible third-generation inhibitors that form a covalent bond with Cys797, this compound is a noncovalent, ATP-competitive inhibitor.[1][8][9] This mechanism of action allows it to bypass the resistance conferred by the C797S mutation.[1][3] Crystal structure analysis reveals that this compound binds to the ATP-binding pocket of the EGFR kinase domain in its αC-helix-in conformation, enabling potent inhibitory activity against the triple-mutant EGFR.[1][2][9]
Quantitative Efficacy of this compound
Preclinical studies have demonstrated the potent and selective activity of this compound against various EGFR mutations, particularly the challenging triple mutations. The following tables summarize the key quantitative data from in vitro and cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| EGFR Mutant | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | EAI-045 IC50 (nmol/L) |
| Del19/T790M/C797S | 0.28[10] | >1000[7] | >1000[10] |
| L858R/T790M/C797S | 0.25[2] | >1000[7] | Not Reported |
| Del19/T790M | Not Reported | Not Reported | Not Reported |
| L858R/T790M | Not Reported | Not Reported | Not Reported |
| Del19 | Not Reported | Not Reported | Not Reported |
| L858R | Not Reported | Not Reported | Not Reported |
| Wild-Type (WT) | Not Reported | Not Reported | Not Reported |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Data compiled from multiple sources.[2][7][10]
Table 2: Anti-proliferative Activity of this compound in Engineered Cell Lines
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | EAI-045 IC50 (nmol/L) |
| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 45[2] | >1000[7] | >1000[7] |
| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45[2] | >1000[7] | Not Reported |
| A431 | Wild-Type (WT) | Not Reported | Not Reported | Not Reported |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell proliferation. Data compiled from multiple sources.[2][7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
EGFR Signaling Pathway and Inhibition
Experimental Workflow for In Vitro Evaluation
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)–Based EGFR Biochemical Assay[2]
This assay measures the inhibitory activity of compounds against recombinant EGFR kinase.
-
Materials:
-
Recombinant EGFR kinase (mutant or wild-type)
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin)
-
Assay buffer
-
Test compound (this compound)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the EGFR kinase, biotinylated peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay[2]
This assay assesses the anti-proliferative effect of the inhibitor on cells expressing the target EGFR mutations.
-
Materials:
-
Engineered cell lines (e.g., NIH3T3) stably expressing the EGFR triple mutant.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell growth at each compound concentration and determine the IC50 value.
-
Western Blotting for EGFR Phosphorylation[2]
This technique is used to confirm that the inhibitor blocks the autophosphorylation of EGFR in a cellular context.
-
Materials:
-
Engineered cells expressing the EGFR mutant.
-
Test compound (this compound).
-
Lysis buffer.
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-EGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.
-
Mouse Xenograft Study[11]
This in vivo model assesses the antitumor activity of the compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Engineered cells expressing the EGFR triple mutant.
-
Test compound (this compound) formulated for in vivo administration.
-
-
Procedure:
-
Inject the engineered cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups daily via the appropriate route (e.g., oral gavage).[10]
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition to evaluate the efficacy of the compound.
-
Conclusion and Future Directions
This compound has demonstrated significant promise as a fourth-generation EGFR TKI with the potential to overcome the challenging EGFR triple mutation that confers resistance to osimertinib.[1][3] Its noncovalent, ATP-competitive mechanism of action provides a clear advantage in targeting the C797S-mutant EGFR.[1][8] The robust preclinical data, both in vitro and in vivo, support its continued development. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with NSCLC harboring EGFR triple mutations. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other next-generation EGFR inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneonline.com [geneonline.com]
- 5. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcsb.org [rcsb.org]
- 10. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
CH7233163: A Comprehensive Target Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target selectivity profile of CH7233163, a potent, noncovalent, and ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.
Executive Summary
This compound is a fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance to third-generation inhibitors like osimertinib.[1][2] The primary mechanism of acquired resistance to osimertinib is the C797S mutation in the EGFR kinase domain.[3] this compound demonstrates high potency against EGFR harboring the triple mutation Del19/T790M/C797S, a key resistance mechanism in non-small cell lung cancer (NSCLC).[1][2][4][5][6] This document summarizes the inhibitory activity of this compound against various EGFR mutants and its broader kinome selectivity, details the experimental methodologies used for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.
Target Selectivity Profile
The selectivity of this compound has been characterized through both biochemical and cellular assays, demonstrating a strong preference for mutant forms of EGFR over the wild-type (WT) protein.
Biochemical Inhibitory Activity
This compound exhibits sub-nanomolar potency against the clinically relevant osimertinib-resistant EGFR triple mutations.[1][5][6] Its inhibitory activity against a panel of EGFR mutations is summarized in the table below.
| Target | IC50 (nmol/L) | Assay Type |
| EGFR-Del19/T790M/C797S | 0.28[1][5] | TR-FRET-based cell-free kinase assay |
| EGFR-L858R/T790M/C797S | 0.25[6] | TR-FRET-based cell-free kinase assay |
| EGFR-Del19 | 0.41 | TR-FRET-based cell-free kinase assay |
| EGFR-L858R | 0.31 | TR-FRET-based cell-free kinase assay |
| EGFR-Del19/T790M | 0.17 | TR-FRET-based cell-free kinase assay |
| EGFR-L858R/T790M | 0.21 | TR-FRET-based cell-free kinase assay |
| EGFR-WT | 1.8 | TR-FRET-based cell-free kinase assay |
Data compiled from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.
Cellular Antiproliferative Activity
The potent biochemical activity of this compound translates to effective inhibition of proliferation in engineered cell lines expressing mutant EGFR.
| Cell Line | EGFR Status | IC50 (nmol/L) |
| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 20[1][7] |
| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45[6] |
| A431 | EGFR-WT | 1200[1] |
Data compiled from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.
Kinome-wide Selectivity
A KINOMEscan profiling of this compound at a concentration of 100 nmol/L against a panel of 468 kinases demonstrated a high degree of selectivity for EGFR.[1][3] The results from the KINOMEscan analysis indicate that this compound is a highly selective inhibitor, with minimal off-target activity at this concentration, reinforcing its targeted mechanism of action.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a noncovalent, ATP-competitive inhibitor of the EGFR kinase domain.[1][3][4][8] Crystal structure analysis has revealed that it binds to the αC-helix-in conformation of EGFR, a feature that contributes to its high potency and mutant selectivity.[1][2][3][6][8] By blocking the ATP-binding site, this compound prevents the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling cascades critical for tumor cell proliferation and survival, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[5]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the characterization of this compound.
TR-FRET-based EGFR Biochemical Assay
This assay quantifies the inhibitory activity of compounds against recombinant EGFR kinase domains in a cell-free system.
Caption: Workflow for the TR-FRET-based EGFR biochemical assay.
Methodology:
-
Reaction Setup: Recombinant EGFR kinase (e.g., Del19/T790M/C797S) is incubated with a biotinylated peptide substrate and ATP in a reaction buffer.
-
Compound Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Kinase Reaction: The reaction is allowed to proceed, leading to the phosphorylation of the biotinylated substrate.
-
Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (SA-XL665).
-
Signal Measurement: If the substrate is phosphorylated, the Eu-labeled antibody binds. The proximity of the Eu donor to the XL665 acceptor (bound to the biotinylated substrate via streptavidin) results in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Data Analysis: The TR-FRET signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[3][6]
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cells (e.g., NIH3T3 engineered to express EGFR mutants or A431 cells) are seeded in 96-well plates and allowed to adhere overnight.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.[7]
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).[7]
-
Viability Measurement: The number of viable cells is determined using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolic activity.[7]
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to untreated controls to calculate the percentage of inhibition. IC50 values are then determined from dose-response curves.
Western Blotting
Western blotting is used to assess the phosphorylation status of EGFR and its downstream signaling proteins in cells treated with this compound.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 6 hours).[3]
-
Lysis: Cells are washed and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., β-actin) is also probed.
-
Detection: The membrane is incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The results demonstrate a dose-dependent inhibition of EGFR phosphorylation and downstream signaling by this compound.[1][6][7]
Conclusion
This compound is a highly potent and selective fourth-generation EGFR inhibitor that effectively targets the osimertinib-resistant Del19/T790M/C797S and L858R/T790M/C797S mutations. Its ATP-competitive mechanism of action and high selectivity over wild-type EGFR and the broader kinome make it a promising candidate for the treatment of NSCLC that has developed resistance to third-generation TKIs. The data and protocols presented in this guide provide a foundational resource for further investigation and development of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. aminer.cn [aminer.cn]
The Discovery and Development of CH7233163: A Fourth-Generation EGFR Inhibitor for Osimertinib-Resistant NSCLC
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CH7233163 has emerged as a potent, noncovalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR), specifically designed to overcome resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and experimental protocols related to the development of this compound. The primary focus of this molecule is its high potency against the EGFR Del19/T790M/C797S triple mutation, a key mechanism of acquired resistance in non-small cell lung cancer (NSCLC). This document consolidates key quantitative data into structured tables, details essential experimental methodologies, and provides visual representations of critical pathways and workflows to support further research and development in this area.
Introduction
The treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations has been revolutionized by the development of tyrosine kinase inhibitors (TKIs). However, the efficacy of these therapies is often limited by the emergence of acquired resistance. Osimertinib, a third-generation EGFR TKI, is highly effective against the T790M resistance mutation, but its long-term benefit is frequently compromised by the development of the C797S mutation. This compound was identified through extensive screening as a fourth-generation EGFR inhibitor capable of potently and selectively inhibiting the osimertinib-resistant EGFR Del19/T790M/C797S triple mutant.[1][2][3]
Mechanism of Action
This compound functions as a noncovalent, ATP-competitive inhibitor of the EGFR kinase domain.[1][2] Crystal structure analysis reveals that this compound binds to the ATP-binding pocket of EGFR, utilizing multiple interactions with the αC-helix-in conformation to achieve its potent inhibitory activity and selectivity for mutant forms of the receptor over wild-type (WT) EGFR.[1][2] This mode of action allows it to effectively block EGFR phosphorylation and downstream signaling pathways, even in the presence of the C797S mutation that renders covalent inhibitors like osimertinib ineffective.[4][5]
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway in NSCLC and the point of intervention by this compound. EGFR activation, driven by mutations, leads to the activation of downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, promoting cell proliferation and survival. This compound blocks the initial autophosphorylation of the EGFR kinase domain, thereby inhibiting the activation of these oncogenic signaling cascades.
Quantitative Data
The preclinical development of this compound has generated significant quantitative data demonstrating its potency and selectivity. This data is summarized in the tables below for easy comparison.
Table 1: In Vitro Biochemical Inhibitory Activity of this compound against EGFR Mutants
| EGFR Mutant | IC50 (nmol/L) | Selectivity vs. WT |
| Del19/T790M/C797S | 0.28 | 1071x |
| L858R/T790M/C797S | 0.25 | 1200x |
| Del19/T790M | 0.17 | 1765x |
| L858R/T790M | 0.41 | 732x |
| Del19 | 0.21 | 1429x |
| L858R | 0.23 | 1304x |
| Wild-Type (WT) | 300 | 1x |
| Data sourced from[1][6] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation | IC50 (nmol/L) |
| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 20 |
| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45 |
| NCI-H1975 | L858R/T790M | 16 |
| HCC827 | Del19 | 7.9 |
| A431 | Wild-Type | 1200 |
| Data sourced from[1][6] |
Table 3: In Vivo Efficacy of this compound in a Del19/T790M/C797S_NIH3T3 Xenograft Mouse Model
| Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (%) | Notes |
| Vehicle | 0 | - |
| This compound (10 mg/kg) | Significant Reduction | - |
| This compound (30 mg/kg) | Significant Reduction | - |
| This compound (100 mg/kg) | Potent Tumor Regression | No significant body weight changes or signs of toxicity observed.[6][7] |
| Data sourced from[6][7] |
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Dose (Oral) | Half-life (t1/2) | AUC (last) |
| 10 mg/kg | 6 hours | 3,390 h*ng/mL |
| Data sourced from the supplementary materials of[1] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based EGFR Biochemical Assays
This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant EGFR proteins.
Protocol:
-
Reagents: Recombinant EGFR proteins (Del19/T790M/C797S, L858R/T790M/C797S, WT), Biotin-HER2tide substrate peptide, ATP, TR-FRET LANCE system reagents (PerkinElmer).
-
Procedure:
-
Prepare a reaction mixture containing the respective recombinant EGFR enzyme and the biotinylated substrate peptide in kinase buffer.
-
Add serial dilutions of this compound or control compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time.
-
Stop the reaction and add the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).
-
Incubate in the dark to allow for signal development.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines with different EGFR mutations.
Protocol:
-
Cell Lines: NIH3T3 cells engineered to express EGFR mutants (Del19/T790M/C797S, L858R/T790M/C797S), NCI-H1975 (L858R/T790M), HCC827 (Del19), and A431 (WT).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®).
-
Measure luminescence to determine the number of viable cells.
-
-
Data Analysis: Determine IC50 values from the dose-response curves.
Western Blotting
Western blotting is used to assess the inhibition of EGFR phosphorylation and downstream signaling proteins.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mouse Xenograft Study
This in vivo model evaluates the anti-tumor efficacy of this compound.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously inject NIH3T3 cells expressing EGFR-Del19/T790M/C797S into the flank of the mice.
-
Treatment:
-
When tumors reach a palpable size, randomize mice into treatment groups.
-
Administer this compound orally, once daily, at the specified doses.
-
The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
Monitor for any signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).
Drug Discovery and Development Workflow
The development of this compound followed a structured preclinical workflow, from initial screening to in vivo validation.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its potent and selective inhibition of the osimertinib-resistant EGFR Del19/T790M/C797S mutation addresses a critical unmet medical need. The preclinical data strongly support its potential as an effective therapeutic agent. Further clinical investigation is warranted to establish its safety and efficacy in patients with advanced, EGFR-mutated NSCLC who have developed resistance to third-generation TKIs. The detailed methodologies and data presented in this guide are intended to facilitate and inspire continued research in this promising area of oncology drug development.
References
- 1. CH-7233163 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibitory effect of 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone against NSCLC with L858R/T790M/C797S mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
CH7233163: A Novel Inhibitor Targeting Osimertinib-Resistant EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CH7233163, a potent and selective ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) mutants, including those resistant to the third-generation inhibitor osimertinib. This document details the binding affinity of this compound to various EGFR mutants, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.
Core Focus: Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors
Mutations in the EGFR gene are key drivers in non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) have revolutionized treatment, the emergence of resistance mutations, such as T790M and C797S, limits their long-term efficacy. This compound has emerged as a promising agent that overcomes the challenges posed by the osimertinib-resistant EGFR triple mutations (Del19/T790M/C797S and L858R/T790M/C797S)[1][2][3][4].
Quantitative Binding Affinity of this compound
The inhibitory activity of this compound against various EGFR mutants has been quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| EGFR Mutant | Assay Type | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | EAI-045 IC50 (nmol/L) | Reference |
| Del19/T790M/C797S | Biochemical (TR-FRET) | 0.28 | >1000 | >1000 | [1][2] |
| L858R/T790M/C797S | Biochemical (TR-FRET) | 0.25 | >1000 | >1000 | [1] |
| Wild-Type (WT) | Biochemical (TR-FRET) | Not specified, but selectivity demonstrated | Low affinity | Not specified | [1] |
| Del19/T790M/C797S_NIH3T3 | Cell Proliferation | 20 | >1000 | >1000 | [1][2] |
| L858R/T790M/C797S_NIH3T3 | Cell Proliferation | 45 | Not specified | >1000 | [1] |
| A431 (EGFR-WT) | Cell Proliferation | 1200 | Not specified | Not specified | [2] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies to determine its potency and selectivity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assays
This assay was employed to determine the in vitro inhibitory activity of this compound against recombinant EGFR kinases[2]. The fundamental principle of this assay is the measurement of FRET between a europium-labeled anti-phosphotyrosine antibody and a biotinylated peptide substrate. Inhibition of the kinase activity results in a decrease in the FRET signal.
Protocol Outline:
-
Reaction Setup: Recombinant EGFR kinase, biotinylated substrate peptide, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Detection: A solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and initiate the FRET signal generation.
-
Signal Measurement: The time-resolved fluorescence signal is measured at specific wavelengths. The ratio of the acceptor and donor fluorescence is calculated to determine the extent of kinase inhibition.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
The anti-proliferative activity of this compound was assessed using cell viability assays in NIH3T3 cells engineered to express various EGFR mutants[1].
Protocol Outline:
-
Cell Seeding: NIH3T3 cells expressing the desired EGFR mutant are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for the compound to exert its effect.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the IC50 values are determined by non-linear regression analysis of the dose-response curves.
Western Blotting
Western blotting was utilized to confirm the inhibition of EGFR phosphorylation in cellular contexts[5].
Protocol Outline:
-
Cell Lysis: Cells treated with this compound are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[5].
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the EGFR kinase domain[1][6][7]. This binding prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival[8][9][10][11].
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
The experimental workflow for evaluating the efficacy of this compound is depicted in the following diagram.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CH7233163: A Novel EGFR Inhibitor for Overcoming Resistance in Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the EGFR C797S mutation following osimertinib treatment, has posed a significant clinical challenge. This technical guide provides a comprehensive overview of the preclinical studies of CH7233163, a fourth-generation, non-covalent, ATP-competitive EGFR inhibitor designed to overcome this resistance. This document details its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of various EGFR mutants, including the clinically significant osimertinib-resistant triple mutation Del19/T790M/C797S.[1][2] Unlike third-generation covalent inhibitors that are rendered ineffective by the C797S mutation which prevents covalent bond formation, this compound binds non-covalently to the ATP-binding pocket of the EGFR kinase domain.[3][4] This allows it to effectively inhibit the kinase activity of EGFR even in the presence of the C797S mutation.
Crystal structure analysis reveals that this compound interacts with multiple amino acids within the ATP pocket, effectively competing with ATP and inhibiting autophosphorylation of the receptor.[3] This blockade of EGFR activation leads to the downregulation of downstream signaling pathways critical for tumor cell proliferation and survival, including the PI3K/AKT and MAPK/ERK pathways.[5]
Quantitative Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutants (Biochemical Assay)
| EGFR Mutant | IC50 (nmol/L) |
| Del19/T790M/C797S | 0.28[6] |
| L858R/T790M/C797S | 0.25[6] |
| Del19/T790M | 0.41[1][6] |
| L858R/T790M | 0.33[1][6] |
| Del19 | 0.17[1][6] |
| L858R | 0.21[1][6] |
| Wild-Type (WT) | 1.8[6] |
| Data from TR-FRET-based cell-free kinase assays. |
Table 2: Anti-proliferative Activity of this compound in Lung Cancer Cell Lines
| Cell Line | EGFR Mutation | IC50 (nmol/L) |
| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 20[6] |
| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45[6] |
| NCI-H1975 | L858R/T790M | - |
| HCC827 | Del19 | - |
| A431 | Wild-Type | 1200[1] |
| Data from cell viability assays. |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Xenograft Model | Treatment and Dose | Outcome |
| Del19/T790M/C797S_NIH3T3 | This compound (100 mg/kg, daily) | Potent tumor regression[1][7] |
| No significant body weight loss was observed. |
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Dose (oral) | Half-life (t1/2) | AUC (last) |
| 10 mg/kg | 6 hours[6] | 3,390 h*ng/mL[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assay
This assay quantifies the inhibitory activity of this compound on the kinase activity of recombinant EGFR proteins.
-
Reagents: Recombinant EGFR proteins (e.g., Del19/T790M/C797S, L858R/T790M/C797S, WT), biotinylated substrate peptide, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure: a. The kinase reaction is performed by incubating the EGFR enzyme, this compound at various concentrations, and the biotinylated substrate peptide in a kinase reaction buffer. b. The reaction is initiated by the addition of ATP and incubated at room temperature. c. The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added. d. After incubation, the TR-FRET signal is measured using a plate reader. The signal is proportional to the level of substrate phosphorylation.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of lung cancer cell lines.
-
Cell Culture: Lung cancer cell lines (e.g., NIH3T3 expressing EGFR mutants, NCI-H1975, HCC827, A431) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. Cells are treated with a serial dilution of this compound or vehicle control (DMSO). c. After a 72-hour incubation, a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) is added to each well. d. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined from the dose-response curves.
Western Blotting
Western blotting is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
-
Cell Lysis: Cells are treated with this compound for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mouse Xenograft Study
This in vivo model evaluates the anti-tumor efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Lung cancer cells (e.g., NIH3T3 expressing Del19/T790M/C797S) are subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily.
-
Efficacy Assessment: a. Tumor volume is measured regularly using calipers. b. Body weight is monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizations
Experimental Workflow
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for NSCLC patients who have developed resistance to osimertinib via the EGFR C797S mutation. Its potent and selective inhibition of various EGFR mutants, including the triple mutation, demonstrated through robust in vitro and in vivo studies, highlights its promising clinical utility. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation and validation of this novel EGFR inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective Inhibition of Mutant EGFR Phosphorylation by CH7233163: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of CH7233163, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its profound effects on EGFR phosphorylation, particularly in the context of osimertinib-resistant non-small cell lung cancer (NSCLC). Developed to address the clinical challenge of acquired resistance to third-generation EGFR TKIs, this compound demonstrates potent and selective inhibitory activity against various EGFR mutations, including the highly resistant Del19/T790M/C797S triple mutation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.
Introduction to this compound
This compound is a noncovalent, ATP-competitive inhibitor of the EGFR tyrosine kinase.[5][6] Its development was spurred by the emergence of resistance to osimertinib, a standard-of-care treatment for NSCLC patients with EGFR mutations.[1][2][3][4][7] The C797S mutation, in particular, confers resistance to covalent inhibitors like osimertinib by preventing the formation of a crucial covalent bond in the ATP-binding pocket of EGFR.[4] this compound is designed to overcome this resistance mechanism and has shown significant antitumor activity in both in vitro and in vivo models.[1][2][3][4][6][7]
Mechanism of Action and Effect on EGFR Signaling
This compound functions by competing with ATP for binding to the kinase domain of EGFR.[5][6] This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival. Crystal structure analysis reveals that this compound interacts with multiple amino acids within the ATP-binding pocket, enabling it to potently inhibit EGFR activity without forming a covalent bond, thus circumventing the C797S resistance mechanism.[2][4]
The inhibition of EGFR phosphorylation by this compound has been shown to effectively block downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][7] This blockade of key survival signals ultimately leads to the inhibition of tumor cell growth and proliferation.
Quantitative Analysis of Inhibitory Activity
This compound has demonstrated potent inhibitory activity against a range of EGFR mutations in both biochemical and cellular assays. The following tables summarize the key quantitative data.
| Table 1: Biochemical Inhibitory Activity of this compound against various EGFR mutants | |
| EGFR Mutant | IC50 (nmol/L) |
| Del19/T790M/C797S | 0.28[8] |
| L858R/T790M/C797S | 0.25[1] |
| Del19 | 0.41[1] |
| L858R | 0.17[1] |
| Del19/T790M | 0.21[1] |
| L858R/T790M | 0.22[1] |
| Wild-Type (WT) | >1000 |
| Table 2: Anti-proliferative Activity of this compound in Cellular Assays | |
| Cell Line | IC50 (nmol/L) |
| Del19/T790M/C797S_NIH3T3 | 20[1][6][7] |
| L858R/T790M/C797S_NIH3T3 | 45[1] |
| A431 (EGFR-WT) | 1200[1][7] |
Experimental Protocols
TR-FRET-Based Cell-Free Kinase Assay
This assay was utilized to determine the biochemical inhibitory activity of this compound against various EGFR mutants.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for CH7233163 Inhibition of Osimertinib-Resistant EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular basis of CH7233163, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), with a particular focus on its activity against the osimertinib-resistant Del19/T790M/C797S triple mutant.
Executive Summary
This compound is a fourth-generation, non-covalent, ATP-competitive EGFR tyrosine kinase inhibitor (TKI) that demonstrates significant efficacy against EGFR mutations resistant to third-generation inhibitors like osimertinib.[1][2][3][4] The emergence of the C797S mutation, in addition to the Del19 and T790M mutations, renders covalent inhibitors that target the C797 residue ineffective.[2][5] this compound overcomes this resistance by binding to the ATP-binding pocket of the EGFR kinase domain in its active, αC-helix-in conformation, without forming a covalent bond with the C797 residue.[1][2][6] This guide details the structural interactions, inhibitory activity, and the experimental methodologies used to characterize this promising therapeutic agent.
Mechanism of Action and Structural Basis of Inhibition
Crystal structure analysis of this compound in complex with the EGFR-L858R/T790M/C797S mutant (PDB ID: 6LUB) reveals its ATP-competitive binding mode.[2][7] The inhibitor occupies the ATP-binding pocket, engaging in multiple interactions that contribute to its high potency and selectivity.[1][2] A key feature of its binding is the interaction with the kinase in the αC-helix-in conformation, which is the active state of the enzyme.[2][6] This is particularly important for inhibiting the Del19 mutation, which may not readily adopt the αC-helix-out (inactive) conformation targeted by some allosteric inhibitors.[2] The pyrazole moiety of this compound forms a hydrogen bond with the side chain of K745.[8] Unlike covalent inhibitors, this compound does not interact with the serine residue at position 797, thus circumventing the primary mechanism of resistance to osimertinib.[2]
References
- 1. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aminer.cn [aminer.cn]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CH7233163: A Potent, Non-Covalent Inhibitor of the Osimertinib-Resistant EGFR Del19/T790M/C797S Mutation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The emergence of acquired resistance to targeted therapies remains a critical challenge in oncology. In non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR), the third-generation tyrosine kinase inhibitor (TKI) osimertinib has demonstrated significant efficacy. However, the development of the tertiary C797S mutation, in addition to the existing Del19 and T790M mutations, confers resistance to osimertinib, creating a significant unmet clinical need.[1][2] This technical guide provides a comprehensive overview of the preclinical activity of CH7233163, a novel EGFR TKI with potent inhibitory activity against the Del19/T790M/C797S triple mutation.
Executive Summary
This compound is an ATP-competitive inhibitor that demonstrates potent and selective activity against the EGFR Del19/T790M/C797S mutation.[1][3][4] Preclinical studies have shown that this compound effectively inhibits the kinase activity of this triple mutant EGFR, leading to reduced cell proliferation and significant anti-tumor activity in in vivo models.[1][5] Notably, this compound also exhibits potent inhibitory activity against other common EGFR mutations, including single activating mutations (Del19, L858R) and double mutations (Del19/T790M, L858R/T790M), while maintaining a favorable selectivity profile over wild-type (WT) EGFR.[1][2] Crystal structure analysis reveals that this compound is a non-covalent inhibitor that binds to the ATP-binding pocket of EGFR in its active αC-helix-in conformation.[1][3][6]
Quantitative Data on the Activity of this compound
The following tables summarize the key quantitative data from biochemical and cell-based assays, as well as in vivo studies, demonstrating the efficacy and selectivity of this compound.
Table 1: Biochemical Inhibitory Activity of this compound against Various EGFR Mutations
| EGFR Mutant | This compound IC50 (nmol/L) |
| Del19/T790M/C797S | 0.28[7] |
| L858R/T790M/C797S | 0.25[1][8] |
| Del19/T790M | 0.17 - 0.41 (range)[1] |
| L858R/T790M | 0.17 - 0.41 (range)[1] |
| Del19 | 0.17 - 0.41 (range)[1] |
| L858R | 0.17 - 0.41 (range)[1] |
| Wild-Type (WT) | >1200 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity.
Table 2: Anti-proliferative Activity of this compound in Engineered Cell Lines
| Cell Line | Expressed EGFR Mutation | This compound IC50 (nmol/L) |
| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 20[5] |
| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45[1] |
| A431 | Wild-Type (WT) | 1200[5] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation.
Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition |
| Del19/T790M/C797S_NIH3T3 | This compound | 100 mg/kg (daily) | Potent tumor regression[1][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assays
This assay quantifies the inhibitory activity of this compound against the kinase activity of recombinant EGFR mutants.
-
Reaction Mixture Preparation: A reaction mixture containing the recombinant EGFR kinase domain (Del19/T790M/C797S or other mutants), a biotinylated peptide substrate, and ATP is prepared in a kinase reaction buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for peptide phosphorylation.
-
Detection: The reaction is stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) is added.
-
Signal Measurement: After incubation, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The inhibitory activity of this compound was shown to be reduced at higher ATP concentrations, confirming its ATP-competitive mechanism.[1]
Cell Viability Assay
This assay determines the anti-proliferative effect of this compound on cells expressing different EGFR mutations.
-
Cell Seeding: NIH3T3 cells engineered to express the EGFR Del19/T790M/C797S mutation (Del19/T790M/C797S_NIH3T3) or A431 cells (EGFR-WT) are seeded in 96-well plates and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.
-
Luminescence Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting
Western blotting is used to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
-
Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated AKT (p-AKT), and total AKT. A loading control, such as α-tubulin, is also used.
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mouse Xenograft Study
This in vivo study evaluates the anti-tumor efficacy of this compound in a mouse model.
-
Tumor Implantation: Del19/T790M/C797S_NIH3T3 cells are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: When the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered orally once daily at specified doses (e.g., 100 mg/kg).[1][5]
-
Tumor Volume Measurement: Tumor volume is measured regularly using calipers.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
Visualizations
Signaling Pathway of Mutant EGFR and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by the constitutively active Del19/T790M/C797S EGFR mutant and the point of intervention by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines the sequential steps involved in the preclinical assessment of this compound.
Caption: Preclinical evaluation workflow for this compound.
Logical Relationship of this compound's Activity
This diagram illustrates the logical flow from the molecular mechanism of this compound to its observed anti-tumor effects.
Caption: Mechanism of action cascade for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminer.cn [aminer.cn]
- 4. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] this compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation | Semantic Scholar [semanticscholar.org]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for CH7233163 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the in vitro cell viability and anti-proliferative activity of CH7233163, a potent and selective inhibitor of EGFR, particularly against osimertinib-resistant mutations.
Introduction
This compound is a non-covalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It has demonstrated significant potency against various EGFR mutations, including the clinically relevant Del19/T790M/C797S triple mutation that confers resistance to the third-generation EGFR inhibitor, osimertinib.[2][3][4] Understanding the cellular response to this compound is crucial for its preclinical and clinical development. This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines expressing relevant EGFR mutations.
Mechanism of Action
This compound selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival.[1][5][6] By competing with ATP for the binding site on the EGFR kinase domain, this compound effectively abrogates the receptor's ability to autophosphorylate and activate downstream effectors such as the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[3][7] This targeted inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
EGFR Signaling Pathway Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data: In Vitro Activity of this compound
The following table summarizes the reported IC50 values of this compound against various EGFR genotypes in both biochemical and cell-based proliferation assays.
| Target/Cell Line | Assay Type | IC50 (nmol/L) | Reference |
| EGFR-Del19/T790M/C797S | Biochemical (TR-FRET) | 0.28 | [8][9] |
| Del19/T790M/C797S_NIH3T3 | Cell Proliferation | 20 | [1][9] |
| EGFR-L858R/T790M/C797S | Biochemical (TR-FRET) | 0.25 | [8] |
| L858R/T790M/C797S_NIH3T3 | Cell Proliferation | 45 | [8] |
| EGFR-WT | Biochemical (TR-FRET) | 1200 | [9] |
| A431 (EGFR-WT) | Cell Proliferation | 1200 | [9] |
| EGFR-Del19 | Biochemical (TR-FRET) | 0.17 - 0.41 | [8] |
| EGFR-L858R | Biochemical (TR-FRET) | 0.17 - 0.41 | [8] |
| EGFR-Del19/T790M | Biochemical (TR-FRET) | 0.17 - 0.41 | [8] |
| EGFR-L858R/T790M | Biochemical (TR-FRET) | 0.17 - 0.41 | [8] |
Experimental Protocol: Cell Viability Assay
This protocol is adapted from methodologies reported for this compound and the manufacturer's instructions for the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]
Objective: To determine the anti-proliferative effect of this compound on cancer cells by measuring ATP levels as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., NIH3T3 cells engineered to express EGFR mutations, A431 for wild-type EGFR).
-
This compound (synthesized or commercially procured).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well opaque-walled microplates (suitable for luminescence readings).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer plate reader.
-
Standard laboratory equipment for cell culture (e.g., incubator, biosafety cabinet, multichannel pipettes).
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Add the diluted this compound or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 4 or 7 days).[2]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[10][11][12]
-
Add 100 µL of CellTiter-Glo® Reagent to each well (a volume equal to the culture medium in the well).[11][12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11][12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow
Caption: Workflow for the this compound in vitro cell viability assay.
References
- 1. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. ClinPGx [clinpgx.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. OUH - Protocols [ous-research.no]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) Following CH7233163 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the development and progression of various cancers.[3][4] CH7233163 is a potent and selective, noncovalent ATP-competitive inhibitor of EGFR, demonstrating significant activity against wild-type EGFR and, notably, against mutations that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs), such as the osimertinib-resistant Del19/T790M/C797S mutation.[5][6][7]
This compound exerts its effect by binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[5][8] Western blotting is a fundamental technique to elucidate the efficacy of inhibitors like this compound by directly measuring the phosphorylation status of EGFR (p-EGFR) at specific tyrosine residues (e.g., Tyr1068, Tyr1173).[5][9]
These application notes provide a comprehensive protocol for treating cancer cells with this compound and subsequently analyzing the levels of p-EGFR via Western blot.
Signaling Pathway and Point of Intervention
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
EGF: Stock solution in sterile PBS.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20%).
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[1]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Buffers: PBS, TBST (Tris-Buffered Saline with 0.1% Tween 20).
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR phosphorylation, serum-starve the cells by incubating them in serum-free media for 16-24 hours prior to treatment.[1]
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free media from the DMSO stock. A final DMSO concentration should be kept below 0.1%.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined duration. Studies have shown effective inhibition after 6 hours of incubation.[5][10]
-
-
EGF Stimulation (Optional but Recommended):
-
Following inhibitor treatment, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce robust EGFR phosphorylation.[1]
-
Western Blot Workflow
Detailed Protocol
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the media.
-
Wash the cells twice with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.[1]
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-EGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR and then a loading control like β-actin.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables.
Table 1: In Vitro Efficacy of this compound on p-EGFR Levels
| Cell Line | This compound Conc. (nM) | Treatment Time (hr) | p-EGFR/Total EGFR Ratio (Normalized to Control) |
| Del19/T790M/C797S_NIH3T3 | 0 (Control) | 6 | 1.00 |
| Del19/T790M/C797S_NIH3T3 | 10 | 6 | Value |
| Del19/T790M/C797S_NIH3T3 | 50 | 6 | Value |
| Del19/T790M/C797S_NIH3T3 | 100 | 6 | Value |
| A431 (Wild-Type) | 0 (Control) | 6 | 1.00 |
| A431 (Wild-Type) | 100 | 6 | Value |
| A431 (Wild-Type) | 500 | 6 | Value |
| A431 (Wild-Type) | 1000 | 6 | Value |
Note: Values are to be determined by densitometric analysis of the Western blot bands.
Table 2: IC₅₀ Values of this compound
| Assay Type | Cell Line / Kinase | IC₅₀ (nM) |
| Anti-proliferation | Del19/T790M/C797S_NIH3T3 | ~20[5][10] |
| Anti-proliferation | A431 (EGFR-WT) | ~1200[5][10] |
| Biochemical Kinase Assay | EGFR-Del19/T790M/C797S | ~0.28[11] |
| Biochemical Kinase Assay | EGFR WT | Value |
Note: IC₅₀ values are derived from dose-response curves.
Conclusion
This document provides a detailed framework for assessing the inhibitory effect of this compound on EGFR phosphorylation. The provided protocols and data structures are intended to guide researchers in designing and executing robust experiments to characterize the activity of this and other EGFR inhibitors. Adherence to best practices in Western blotting, particularly the use of appropriate controls and normalization strategies, is critical for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CH7233163 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It has demonstrated significant efficacy in preclinical models, particularly against tumors harboring mutations that confer resistance to other EGFR inhibitors like osimertinib. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse xenograft models based on published preclinical data.
Mechanism of Action
This compound targets the ATP-binding site of EGFR, effectively blocking its phosphorylation and downstream signaling pathways.[1] It has shown high potency against various EGFR mutations, including the osimertinib-resistant Del19/T790M/C797S triple mutation, as well as L858R/T790M/C797S, Del19/T790M, L858R/T790M, Del19, and L858R mutations.[1][2] By inhibiting EGFR, this compound suppresses critical downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are key drivers of tumor cell proliferation and survival.
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in a Del19/T790M/C797S_NIH3T3 Xenograft Model
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Study Duration | Efficacy | Toxicity |
| Up to 100 | Oral | Once Daily | 7 Days | Potent tumor regression at 100 mg/kg; significant tumor growth reduction at all doses.[1][3] | No significant changes in body weight or signs of toxicity observed.[3][4] |
Table 2: In Vivo Efficacy of this compound in Other NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation | Dosage (mg/kg) | Administration Route | Dosing Schedule | Study Duration | Efficacy |
| NCI-H1975 | L858R/T790M | Not specified | Oral | Once Daily | 10 Days | Potent inhibition of tumor growth, similar to osimertinib. |
| HCC827 | Del19 | Not specified | Oral | Once Daily | 10 Days | Potent inhibition of tumor growth, similar to osimertinib. |
Experimental Protocols
In Vivo Mouse Xenograft Efficacy Study
This protocol outlines a typical efficacy study using this compound in a mouse xenograft model.
1. Animal Models and Cell Lines:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Subcutaneously implant cancer cells harboring relevant EGFR mutations (e.g., Del19/T790M/C797S engineered NIH3T3 cells, NCI-H1975, or HCC827).
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
3. Formulation and Administration of this compound:
-
Prepare a vehicle solution for oral gavage. A suggested formulation consists of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Suspend this compound in the vehicle at the desired concentrations (e.g., 25, 50, 100 mg/kg).
-
Administer the compound or vehicle orally to the respective groups once daily.
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., 7-10 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
5. Pharmacodynamic Analysis (Optional):
-
To assess target engagement, a satellite group of mice can be used.
-
After a single or multiple doses of this compound, collect tumor samples at various time points (e.g., 4 and 24 hours post-dose).
-
Analyze tumor lysates by Western blot to measure the phosphorylation levels of EGFR and downstream proteins like AKT and ERK1/2.
Experimental Workflow
Caption: Workflow for an in vivo mouse xenograft study with this compound.
Conclusion
This compound has demonstrated compelling anti-tumor activity in preclinical mouse xenograft models of EGFR-mutant non-small cell lung cancer, including those resistant to osimertinib. The provided data and protocols offer a foundation for researchers to design and execute further in vivo studies to explore the full therapeutic potential of this compound. Careful adherence to established animal handling and experimental guidelines is essential for obtaining robust and reproducible results.
References
Preparing CH7233163 for Preclinical Animal Research: A Detailed Guide
Abstract
This document provides comprehensive application notes and detailed protocols for the preparation of CH7233163, a potent and selective noncovalent ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) mutants, for in vivo animal studies. This compound has demonstrated significant antitumor activity against osimertinib-resistant EGFR mutations, including the Del19/T790M/C797S triple mutation.[1][2][3][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals to ensure the proper handling, formulation, and administration of this compound in a preclinical setting.
Introduction to this compound
This compound is a fourth-generation EGFR tyrosine kinase inhibitor (TKI) that has shown remarkable efficacy in overcoming resistance to third-generation TKIs like osimertinib.[4][5] Its mechanism of action involves competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[8] The compound exhibits high selectivity for various EGFR mutants over wild-type EGFR.[4][6][7]
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound relevant for in vivo studies is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C34H38N8O4S | |
| Appearance | Off-white to light yellow solid powder | [2] |
| In Vitro IC50 | 20 nmol/L (against Del19/T790M/C797S_NIH3T3 cells) | [3] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [2] |
| Solubility in Formulation | ≥ 2.5 mg/mL (3.73 mM) | [2] |
| Route of Administration | Oral gavage | [3] |
| Reported Dosage (mice) | 10 mg/kg | [5] |
| Half-life (mice) | 6 hours (at 10 mg/kg, oral administration) | [5][7] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Signaling Pathway Modulated by this compound
This compound targets mutated EGFR, a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell proliferation and survival. By inhibiting EGFR phosphorylation, this compound effectively blocks these pathways.
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Protocols
Preparation of Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Preparation of In Vivo Formulation (for a 10 mg/kg dose in a 10 mL/kg injection volume)
This protocol is for the preparation of a 1 mg/mL dosing solution. Adjustments can be made based on the desired final concentration and dosing volume.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
For a final volume of 10 mL, calculate the required volumes of each component:
-
10% DMSO: 1 mL (from the 10 mg/mL stock solution)
-
40% PEG300: 4 mL
-
5% Tween-80: 0.5 mL
-
45% Saline: 4.5 mL
-
-
In a sterile conical tube, add 1 mL of the 10 mg/mL this compound stock solution in DMSO.
-
Add 4 mL of PEG300 to the tube. Vortex thoroughly until the solution is clear and homogenous.
-
Add 0.5 mL of Tween-80 to the mixture. Vortex again until the solution is clear.
-
Add 4.5 mL of sterile saline to bring the final volume to 10 mL. Vortex thoroughly to ensure complete mixing.
-
The final concentration of the formulation will be 1 mg/mL. This formulation should be prepared fresh for optimal results.[2]
Experimental Workflow for Animal Studies
The following diagram illustrates the general workflow for preparing and administering this compound in animal studies.
Caption: Workflow for this compound preparation and administration.
Conclusion
Proper preparation and formulation of this compound are critical for obtaining reliable and reproducible results in preclinical animal studies. The protocols and data provided in this guide offer a comprehensive resource for researchers working with this promising EGFR inhibitor. Adherence to these guidelines will help ensure the stability, solubility, and bioavailability of the compound, facilitating accurate evaluation of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 3. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CH7233163 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7233163 is a potent and selective, noncovalent ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It has demonstrated significant activity against various EGFR mutations, including those that confer resistance to third-generation EGFR inhibitors like osimertinib.[3][4] Notably, this compound effectively targets the EGFR-Del19/T790M/C797S and L858R/T790M/C797S triple mutations, which are key mechanisms of acquired resistance in non-small cell lung cancer (NSCLC).[5][6] These application notes provide detailed protocols for utilizing this compound in sensitive cell lines, offering a framework for investigating its antiproliferative effects and mechanism of action.
Sensitive Cell Lines
The following cell lines have been identified as sensitive to this compound, making them suitable models for in vitro studies:
-
Engineered NIH3T3 Cells: Mouse embryonic fibroblast NIH3T3 cells, which are typically sensitive to sarcoma virus focus formation, can be engineered to express specific human EGFR mutations.[7][8] These cells, such as Del19/T790M/C797S_NIH3T3 and L858R/T790M/C797S_NIH3T3 , are crucial for studying the efficacy of this compound against specific resistance mutations in a controlled genetic background.[5][9]
-
NCI-H1975: This human lung adenocarcinoma cell line harbors the EGFR L858R and T790M mutations, making it a valuable model for studying resistance to first and second-generation EGFR TKIs.[4][10] this compound has shown potent activity in this cell line.[9]
-
HCC827: A human lung adenocarcinoma cell line with an EGFR exon 19 deletion (Del19), representing a common activating mutation sensitive to EGFR inhibitors.[4]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound in both biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound against EGFR Mutants
| EGFR Mutant | IC50 (nmol/L) |
| Del19/T790M/C797S | 0.28[9] |
| L858R/T790M/C797S | 0.25 |
| Del19/T790M | 0.41 |
| L858R/T790M | 0.31 |
| Del19 | 0.17 |
| L858R | 0.28[4] |
| Wild-Type (WT) | 7.6[9] |
Table 2: Antiproliferative Activity of this compound in Sensitive Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nmol/L) |
| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S (engineered) | 20[9] |
| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S (engineered) | 45[4] |
| NCI-H1975 | L858R/T790M | Not explicitly stated, but potent inhibition observed[9] |
| A431 (Control) | Wild-Type (WT) | 1200[9] |
Signaling Pathway Inhibition
This compound acts by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][6] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[11][12] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy cultures of NIH3T3, NCI-H1975, and other sensitive cell lines for subsequent experiments.
Materials:
-
DMEM (for NIH3T3) or RPMI-1640 (for NCI-H1975) basal media
-
Fetal Bovine Serum (FBS) or Calf Serum (CS)
-
Penicillin-Streptomycin solution (100x)
-
Puromycin (for selection of engineered NIH3T3 cells)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture NIH3T3 cells in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.[8] For engineered NIH3T3 cells expressing EGFR mutants, supplement the media with puromycin at a pre-determined optimal concentration to maintain selection pressure.[4]
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 70-80% confluency. For NIH3T3 cells, it is crucial not to let them become fully confluent.[8]
-
To subculture, wash the cells with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for seeding into new flasks.
Anti-Proliferation Assay (e.g., MTT or MTS Assay)
Objective: To determine the IC50 value of this compound in sensitive cell lines.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[13][14] Alternatively, for an MTT assay, add 10 µL of MTT solution and incubate for 3-4 hours, followed by the addition of 100 µL of solubilization solution.[13]
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 2: Workflow for determining the IC50 of this compound using an anti-proliferation assay.
Western Blotting for EGFR Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 6 hours).[5]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a promising EGFR inhibitor with potent activity against clinically relevant resistance mutations. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute experiments to further elucidate the therapeutic potential of this compound in sensitive cancer cell line models. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data across different research settings.
References
- 1. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] this compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Authenticated NIH-3T3 Cell Line Sigma Aldrich [sigmaaldrich.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: TR-FRET Based Kinase Assay for CH7233163
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7233163 is a potent, non-covalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It has demonstrated significant activity against tumors harboring the EGFR Del19/T790M/C797S mutation, which confers resistance to the third-generation EGFR inhibitor, osimertinib.[1][2][4][5][6][7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assays are a robust and sensitive method for quantifying the inhibitory activity of compounds like this compound.[8][9] This application note provides a detailed protocol for a TR-FRET based kinase assay to determine the potency of this compound against EGFR and its mutant forms.
The TR-FRET assay principle relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium or Europium cryptate) to an acceptor fluorophore (e.g., fluorescein or a red-shifted dye) when they are in close proximity.[8][9][10] In a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with the donor are used. Upon phosphorylation of the substrate by the kinase, the acceptor-labeled streptavidin binds to the biotinylated substrate, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor like this compound will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Signaling Pathway
This compound targets the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to constitutive activation of the receptor and downstream signaling, promoting tumor growth. This compound acts by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[11]
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The experimental workflow for the TR-FRET based kinase assay to evaluate this compound involves several key steps, from reagent preparation to data analysis. The following diagram outlines the general procedure.
Caption: Experimental Workflow for TR-FRET Kinase Assay.
Materials and Methods
Materials
-
Kinase: Recombinant human EGFR (Wild-Type and/or mutant forms, e.g., Del19/T790M/C797S)
-
Substrate: Biotinylated poly-GT (poly-Glu-Tyr) or specific EGFR peptide substrate
-
ATP: Adenosine 5'-triphosphate
-
This compound: Stock solution in DMSO
-
TR-FRET Donor: Terbium or Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66 or PY20)
-
TR-FRET Acceptor: Streptavidin-labeled fluorophore (e.g., d2 or XL665)
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: EDTA in TR-FRET detection buffer
-
Microplates: Low-volume, 384-well black microplates
-
Plate Reader: TR-FRET compatible microplate reader
Experimental Protocol
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
Prepare working solutions of kinase, substrate, and ATP in the assay buffer at the desired concentrations. The optimal concentrations of kinase and ATP should be empirically determined, often near the Km for ATP.[12]
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well.
-
Add 5 µL of the substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60-90 minutes.[13]
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the stop solution (containing EDTA) to each well.[12][14]
-
Add 10 µL of the TR-FRET detection reagent mix (containing the donor-labeled antibody and acceptor-labeled streptavidin) to each well.
-
Incubate the plate at room temperature for at least 60 minutes to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal and multiplying by 10,000.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.
-
Data Presentation
The inhibitory activity of this compound against various EGFR mutants has been evaluated using TR-FRET based biochemical assays.[6] The IC50 values are summarized in the table below.
| Kinase Target | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | EAI-045 IC50 (nmol/L) |
| EGFR-Del19/T790M/C797S | 0.28 | >1000 | >1000 |
| EGFR-L858R/T790M/C797S | 0.44 | >1000 | 2.5 |
| EGFR WT | 3.5 | 5.9 | 120 |
Data adapted from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.[6]
Conclusion
The TR-FRET based kinase assay is a highly effective method for determining the inhibitory potency of this compound against EGFR and its resistance mutations. The protocol described herein provides a robust framework for researchers to evaluate the activity of this and other kinase inhibitors. The high sensitivity and homogenous "mix-and-read" format of the TR-FRET assay make it amenable to high-throughput screening and detailed mechanistic studies in drug discovery and development.[8][15]
References
- 1. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 9. dcreport.org [dcreport.org]
- 10. researchgate.net [researchgate.net]
- 11. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. LanthaScreen TR-FRET 激酶检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for CH7233163 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7233163 is a potent, non-covalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It has demonstrated significant activity against EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), particularly the Del19/T790M/C797S triple mutation, which is a known mechanism of resistance to osimertinib.[2][3] These application notes provide detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and in vivo preclinical studies. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Off-white to light yellow solid powder | --INVALID-LINK-- |
| Molecular Formula | C₃₁H₃₄F₃N₉O₃S | --INVALID-LINK-- |
| Molecular Weight | 669.72 g/mol | --INVALID-LINK-- |
Solubility Data
Proper solubilization of this compound is critical for the preparation of stock solutions and subsequent experimental assays.
| Solvent | Maximum Solubility | Comments |
| DMSO | 100 mg/mL (149.32 mM) | Warming to 37°C and using sonication can aid dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and water content can reduce solubility. |
Stability of DMSO Stock Solutions
The stability of this compound in DMSO is dependent on storage temperature. To ensure the integrity of the compound, the following storage conditions are recommended.
| Storage Temperature | Storage Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| Room Temperature | Not Recommended | Long-term storage at room temperature is not advised due to potential degradation. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution, use 66.97 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.
-
Alternatively, or in combination with warming, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Determination of this compound Solubility in DMSO using HPLC-UV
This protocol outlines a method to experimentally verify the solubility of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Calibrated analytical standard of this compound
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of DMSO in microcentrifuge tubes.
-
Incubate the tubes at a constant temperature (e.g., 25°C) in a thermomixer or on a shaker for 24 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., mobile phase).
-
Prepare a calibration curve using the analytical standard of this compound.
-
Analyze the diluted samples and the calibration standards by HPLC-UV.
-
Quantify the concentration of this compound in the supernatant by comparing the peak area to the calibration curve. The highest concentration obtained represents the solubility.
Protocol 3: Assessment of this compound Stability in DMSO
This protocol describes a method to evaluate the stability of this compound in DMSO under different storage conditions.
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO
-
Amber glass vials
-
HPLC system with a UV detector or LC-MS system
-
Storage locations at controlled temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C)
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.
-
Time-Zero (T₀) Analysis: Immediately analyze an aliquot of the stock solution using a validated HPLC-UV or LC-MS method to determine the initial purity and concentration.
-
Store the remaining vials at the selected temperatures (RT, 4°C, -20°C, and -80°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vials to thaw and equilibrate to room temperature.
-
Analyze the samples by HPLC-UV or LC-MS to determine the purity of this compound.
-
Compare the purity at each time point to the initial T₀ purity to assess degradation. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at T₀) * 100%.
Visualizations
Signaling Pathway of EGFR and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound in DMSO.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
References
- 1. Insights into the Overcoming EGFRDel19/T790M/C797S Mutation: A Perspective on the 2-Aryl-4-aminothienopyrimidine Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 3. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Pharmacokinetic Study of CH7233163
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7233163 is a novel, noncovalent, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) specifically designed to overcome resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1][2][3][4] It has demonstrated potent antitumor activity against the highly resistant EGFR triple mutation Del19/T790M/C797S in both in vitro and in vivo preclinical models.[1][2][3][4] Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is crucial for its continued development, enabling the correlation of plasma exposure with pharmacodynamic effects and informing dose selection for further studies.
These application notes provide a summary of the available preclinical data on this compound and detailed protocols for conducting pharmacokinetic and pharmacodynamic studies in rodent models.
Pharmacokinetic Data Summary
While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are not publicly available in tabulated form, a key study by Kashima et al. (2020) provides some insight into its plasma concentration in mice. Following a single oral administration, the mean plasma level was 43 nmol/L at 24 hours post-dose. This concentration was shown to be substantially higher than the in vitro IC50 value for Del19/T790M/C797S_NIH3T3 cells, suggesting that a once-daily dosing regimen can maintain a therapeutically relevant concentration.
For comparative purposes and to guide future studies, the following table outlines the typical pharmacokinetic parameters that should be determined for this compound in various preclinical species.
Table 1: Template for Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Mouse | Rat | Dog | Monkey |
| Dose (mg/kg) | Data not available | Data not available | Data not available | Data not available |
| Route of Administration | Oral | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available | Data not available |
| AUC0-t (ng·h/mL) | Data not available | Data not available | Data not available | Data not available |
| AUC0-inf (ng·h/mL) | Data not available | Data not available | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available | Data not available | Data not available |
| CL/F (mL/h/kg) | Data not available | Data not available | Data not available | Data not available |
| Vd/F (L/kg) | Data not available | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Experimental Protocols
Protocol 1: In Vivo Dosing Formulation Preparation
This protocol is based on the vehicle used in the pivotal preclinical study of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final dosing vehicle, sequentially add the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure each component is thoroughly mixed before adding the next.
-
The final formulation should be a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.
Protocol 2: Rodent Pharmacokinetic Study
This protocol provides a general framework for a single-dose pharmacokinetic study in mice.
Animals:
-
Female BALB/c nude mice (or other appropriate strain), 6-8 weeks old.
-
Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.
Procedure:
-
Acclimatize animals for at least one week prior to the experiment.
-
Fast animals overnight before dosing (water ad libitum).
-
Administer this compound orally via gavage at the desired dose level (e.g., 10, 30, 100 mg/kg).
-
Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at the following time points: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Process blood samples immediately by centrifuging at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
Protocol 3: Bioanalytical Method for this compound Quantification in Plasma
This protocol outlines a general procedure for quantifying this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard method for bioanalysis of small molecules.
Materials:
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
Internal Standard (IS) - a structurally similar compound not present in the sample matrix.
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Develop a suitable gradient to ensure separation of this compound from endogenous plasma components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Determine the optimal precursor-to-product ion transitions for this compound and the IS.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Analyze calibration standards, quality control samples, and unknown samples.
-
Calculate the concentration of this compound in the unknown samples using the calibration curve.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
References
Application Notes and Protocols: Anti-proliferative Activity of CH7233163 in HCC827 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7233163 is a novel, potent, and selective fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant anti-tumor activities in non-small cell lung cancer (NSCLC) models harboring various EGFR mutations, including the exon 19 deletion (Del19) found in the HCC827 cell line.[3][4] Unlike irreversible third-generation TKIs that are susceptible to resistance mechanisms involving the C797S mutation, this compound is a noncovalent, ATP-competitive inhibitor.[5][6] This distinct mechanism of action allows it to overcome resistance mutations that affect the covalent binding site of other inhibitors.[5][7] These application notes provide a summary of the anti-proliferative effects of this compound on HCC827 cells and detailed protocols for assessing its activity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain.[5] In HCC827 cells, which harbor an activating EGFR Del19 mutation, the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[3] this compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of EGFR and subsequently inhibiting the activation of downstream pro-survival signaling pathways, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[3][6] This blockade of key signaling cascades ultimately leads to cell cycle arrest and apoptosis.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective activity.
| Cell Line | EGFR Mutation Status | This compound IC50 (nmol/L) | Reference |
| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 20 | [3] |
| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45 | [4] |
| A431 | Wild-Type | 1200 | [4] |
| HCC827 | Del19 | Potent Inhibition | [3][4] |
Note: While specific IC50 values for HCC827 were not detailed in the cited literature, the compound demonstrated potent inhibition of tumor growth in HCC827 xenograft models, comparable to osimertinib.[3][4]
Experimental Protocols
Cell Culture and Maintenance
The human NSCLC cell line HCC827, which harbors an EGFR exon 19 deletion, is utilized for assessing the anti-proliferative activity of this compound.
Materials:
-
HCC827 cells (ATCC)[3]
-
RPMI-1640 medium[8]
-
Fetal Bovine Serum (FBS)[8]
-
HEPES[8]
-
Sodium Pyruvate[8]
-
TrypLE dissociation reagent[8]
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HCC827 cells in RPMI-1640 medium supplemented with 10% FBS, 25 mM HEPES, and 1.0 mM Sodium Pyruvate.[8]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Passage the cells every 3-4 days to maintain logarithmic growth and ensure they do not become senescent.[8]
-
Perform cell-based assays within 20 passages after thawing to ensure consistency.[3][4]
Anti-proliferative Activity Assessment (CellTiter-Glo® Assay)
This protocol details the measurement of cell viability to determine the anti-proliferative effects of this compound.
Materials:
-
HCC827 cells
-
Complete growth medium
-
This compound compound
-
96-well culture plates (white-walled for luminescence)[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[4]
-
Luminometer (e.g., EnVision Xcite)[4]
Protocol:
-
Harvest HCC827 cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well white-walled plate at a density of 1.0 x 10^4 cells per well in 100 µL of complete growth medium.[9]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 4 to 7 days at 37°C and 5% CO2.[4]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[4]
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of EGFR Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
HCC827 cells
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[10]
Protocol:
-
Seed HCC827 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 6 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
Conclusion
This compound demonstrates potent anti-proliferative activity in HCC827 cells, which is consistent with its mechanism as a selective inhibitor of mutant EGFR. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant cellular models. These studies are crucial for the continued development of next-generation EGFR inhibitors to combat resistance in NSCLC.
References
- 1. Therapeutic strategies for EGFR-mutated non-small cell lung cancer patients with osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two case reports of non-small cell lung cancer patients harboring acquired EGFR T790M-cis-C797S benefit from immune checkpoint inhibitor combined with platinum-based doublet chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Molecular mechanism of acquired drug resistance in the EGFR‐TKI resistant cell line HCC827‐TR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes for CH7233163 in EGFR Inhibitor Resistance Studies
Introduction
CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) that has demonstrated significant efficacy against osimertinib-resistant EGFR mutations, particularly the Del19/T790M/C797S triple mutation.[1][2][3][4] Acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, often driven by the C797S mutation, presents a major clinical challenge in the treatment of non-small cell lung cancer (NSCLC).[2][3] this compound offers a valuable research tool for investigating the mechanisms of resistance and developing novel therapeutic strategies to overcome it.
Mechanism of Action
This compound selectively inhibits various EGFR mutants over wild-type (WT) EGFR.[2][3] Crystal structure analysis has revealed that this compound binds to the ATP-binding site of the EGFR kinase domain in its active (αC-helix-in) conformation.[2][3] This mode of inhibition allows it to effectively target EGFR harboring the C797S mutation, which confers resistance to covalent inhibitors like osimertinib that require the C797 residue for binding.[2] By competitively blocking ATP, this compound inhibits EGFR autophosphorylation and subsequently abrogates downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[5][6]
Data Presentation
Table 1: Inhibitory Activity of this compound Against Various EGFR Genotypes
| Target | Assay Type | IC50 (nmol/L) |
| EGFR-Del19/T790M/C797S | Biochemical (TR-FRET) | 0.28[4][5] |
| EGFR-L858R/T790M/C797S | Biochemical (TR-FRET) | - |
| Del19/T790M/C797S_NIH3T3 | Antiproliferation | - |
| A431 (EGFR WT) | Antiproliferation | - |
| EGFR-Del19 | Biochemical (TR-FRET) | - |
| EGFR-L858R | Biochemical (TR-FRET) | - |
| EGFR-Del19/T790M | Biochemical (TR-FRET) | - |
| EGFR-L858R/T790M | Biochemical (TR-FRET) | - |
| NCI-H1975 (L858R/T790M) | Xenograft Model | Potent tumor growth inhibition[4] |
| HCC827 (Del19) | Xenograft Model | Potent tumor growth inhibition[4] |
Note: Some specific IC50 values were not available in the provided search results and are indicated by "-". The xenograft model data indicates potent activity without specific numerical values.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
1. TR-FRET-Based Cell-Free Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against various EGFR kinase mutants.
-
Materials:
-
Recombinant EGFR kinases (e.g., Del19/T790M/C797S, WT)
-
TR-FRET assay components
-
ATP
-
Assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
In an assay plate, add the recombinant EGFR kinase.
-
Initiate the kinase reaction by adding ATP. To test for ATP-competitive binding, perform the assay at different ATP concentrations (e.g., 100 µmol/L and 1000 µmol/L).[2]
-
Incubate the reaction mixture according to the assay kit manufacturer's instructions.
-
Measure the TR-FRET signal to determine the extent of kinase activity inhibition.
-
Calculate IC50 values from the dose-response curves. All measurements should be performed in triplicate.[2]
-
2. Cell Proliferation Assay
This protocol is for assessing the antiproliferative activity of this compound in cancer cell lines.
-
Materials:
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and control compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Calculate the IC50 values from the dose-response curves. Data should be presented as the mean ± SD of at least three independent experiments.[2]
-
3. Western Blot Analysis
This protocol is for examining the effect of this compound on EGFR phosphorylation and downstream signaling.
-
Materials:
-
EGFR mutant-expressing cells
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture the cells and treat them with various concentrations of this compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[8] This will show the inhibition of EGFR phosphorylation in the treated cells.[1]
-
4. In Vivo Xenograft Model
This protocol is for evaluating the in vivo antitumor activity of this compound.
-
Materials:
-
Procedure:
-
Subcutaneously implant the tumor cells into the flanks of the mice.
-
When the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound and vehicle control to the respective groups orally or via another appropriate route, once daily.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics). All animal experiments must be conducted in accordance with institutional guidelines and approved protocols.[3][4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
Application Notes and Protocols: Investigating CH7233163 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) mutations, including the osimertinib-resistant Del19/T790M/C797S mutation. Preclinical studies have demonstrated its efficacy as a single agent in overcoming this critical resistance mechanism in non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for investigating this compound in combination with other cancer therapies to explore potential synergistic effects and overcome additional resistance pathways.
While clinical data on this compound combination therapies are not yet available, this document outlines rational, hypothesis-driven combinations based on established mechanisms of resistance to EGFR tyrosine kinase inhibitors (TKIs). The provided protocols are intended to guide preclinical research in this promising area.
Rationale for Combination Therapies
Resistance to EGFR inhibitors can emerge through various mechanisms beyond on-target EGFR mutations. These include the activation of bypass signaling pathways, such as MET amplification or activation of the RAS-MAPK pathway, and histological transformation. Therefore, combining this compound with agents targeting these pathways is a rational strategy to enhance its anti-tumor activity and prevent or delay the onset of resistance.
Diagram: Rationale for this compound Combination Therapy
Caption: Rationale for combining this compound with other targeted therapies.
Proposed Combination Strategies and Experimental Protocols
Combination with MET Inhibitors
Rationale: MET amplification is a known mechanism of resistance to EGFR TKIs. Concurrent inhibition of both EGFR and MET may be synergistic in tumors with co-activation of these pathways.
Data Presentation: In Vitro Synergy
| Cell Line | This compound IC50 (nM) | MET Inhibitor IC50 (nM) | Combination Index (CI) at ED50 |
| H1975 (EGFR L858R/T790M) | Expected low nM | Expected high nM | Expected > 1 |
| H1975-MET (MET amplified) | Expected low nM | Expected low-mid nM | Expected < 1 |
| PC9 (EGFR ex19del) | Expected low nM | Expected high nM | Expected > 1 |
| PC9-MET (MET amplified) | Expected low nM | Expected low-mid nM | Expected < 1 |
Note: The above table is a template for expected outcomes. Actual values need to be determined experimentally.
Experimental Protocol: In Vitro Synergy Assessment
-
Cell Culture: Culture EGFR-mutant NSCLC cell lines (e.g., H1975, PC9) and isogenic MET-amplified resistant sublines.
-
Drug Preparation: Prepare stock solutions of this compound and a MET inhibitor (e.g., crizotinib, capmatinib) in DMSO.
-
Cell Viability Assay (MTS/MTT):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response matrix of this compound and the MET inhibitor, both alone and in combination, at a constant ratio.
-
Incubate for 72 hours.
-
Add MTS or MTT reagent and measure absorbance to determine cell viability.
-
-
Data Analysis:
-
Calculate the IC50 for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Diagram: In Vitro Synergy Workflow
Caption: Workflow for assessing in vitro synergy of combination therapies.
Combination with MEK Inhibitors
Rationale: Activation of the downstream RAS-MAPK pathway can bypass EGFR inhibition. Combining this compound with a MEK inhibitor (e.g., trametinib, selumetinib) may prevent or overcome this resistance mechanism.
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | Expected significant growth | 0 |
| This compound (100 mg/kg) | Expected regression | Expected high TGI |
| MEK Inhibitor (dose) | Expected moderate inhibition | Expected moderate TGI |
| This compound + MEK Inhibitor | Expected enhanced regression | Expected highest TGI |
Note: This table is a template for expected outcomes from a xenograft study.
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG).
-
Tumor Implantation: Subcutaneously implant EGFR-mutant/KRAS co-mutant NSCLC cells into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Drug Administration:
-
Prepare this compound and the MEK inhibitor in appropriate vehicles for oral gavage or intraperitoneal injection.
-
Administer drugs daily or as per the established dosing schedule for each agent.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a maximum size.
-
Euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blotting for p-ERK).
-
Calculate Tumor Growth Inhibition (TGI).
-
Diagram: In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft study of combination therapy.
Combination with Chemotherapy
Rationale: Combining targeted therapy with standard-of-care chemotherapy is a common clinical strategy. This approach can target different cell populations within a heterogeneous tumor.
Experimental Protocol: 3D Spheroid Culture Assay
-
Spheroid Formation:
-
Seed NSCLC cells in ultra-low attachment plates to promote spheroid formation.
-
Allow spheroids to grow for 3-5 days.
-
-
Drug Treatment:
-
Treat spheroids with this compound, a chemotherapeutic agent (e.g., cisplatin, pemetrexed), or the combination.
-
-
Viability and Growth Assessment:
-
Monitor spheroid size and morphology using brightfield microscopy over 7-10 days.
-
At the endpoint, assess spheroid viability using a 3D cell viability assay (e.g., CellTiter-Glo 3D).
-
-
Data Analysis:
-
Quantify changes in spheroid volume and viability.
-
Assess for synergistic effects on spheroid growth and integrity.
-
Combination with Immunotherapy
Rationale: While EGFR-mutant NSCLC is often considered immunologically "cold," there is emerging evidence that targeted therapies can modulate the tumor microenvironment. Investigating this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) in syngeneic models could reveal potential immunomodulatory effects.
Experimental Protocol: Syngeneic Mouse Model Study
-
Model System: Utilize a syngeneic mouse model with an EGFR-driven tumor that can be implanted in immunocompetent mice.
-
Treatment Groups:
-
Vehicle Control
-
This compound
-
Anti-PD-1 antibody
-
This compound + Anti-PD-1 antibody
-
-
Tumor Growth and Survival: Monitor tumor growth and overall survival of the mice.
-
Immunophenotyping:
-
At the study endpoint, harvest tumors and spleens.
-
Perform flow cytometry to analyze the immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
-
Data Analysis: Compare tumor growth, survival, and immune cell infiltration between the treatment groups.
Conclusion
The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in combination with other cancer therapies. Given the multifaceted nature of drug resistance, these rational combination strategies hold the potential to significantly improve therapeutic outcomes for patients with EGFR-mutant NSCLC. Further in-depth studies are warranted to validate these approaches and pave the way for future clinical investigations.
Troubleshooting & Optimization
Optimizing CH7233163 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CH7233163 in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] It is particularly potent against EGFR mutations that confer resistance to other inhibitors, such as osimertinib.[1][5][6] Specifically, it has demonstrated strong activity against the EGFR-Del19/T790M/C797S mutation.[1][5][7]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific EGFR mutation status. For initial experiments, a dose-response study is recommended. Based on published data, a starting range of 8 nM to 1000 nM is a reasonable starting point for most applications.[2] For NIH3T3 cells expressing the Del19/T790M/C797S mutation, the IC50 for proliferation inhibition is approximately 20 nmol/L.[2][3][8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (149.32 mM).[1][2][3] It is recommended to use freshly opened, anhydrous DMSO for the best solubility.[2] For storage, the powder form is stable for 3 years at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Q4: What are the known downstream effects of this compound treatment?
A4: By inhibiting EGFR, this compound blocks the phosphorylation of EGFR itself and subsequently inhibits downstream signaling pathways.[1][5] The primary pathways affected are the RAS-RAF-MEK-ERK1/2 (MAPK) and the PI3K-AKT-mTOR pathways, both of which are crucial for cell proliferation and survival.[7][8][9]
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of cell proliferation.
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Possible Cause 1: Suboptimal Concentration.
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Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. A wide range of concentrations (e.g., 1 nM to 10 µM) should be tested.
-
-
Possible Cause 2: Incorrect EGFR Mutation Status.
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Possible Cause 3: Compound Instability.
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Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
-
Possible Cause 4: Cell Culture Conditions.
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Solution: Optimize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
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Problem 2: I am observing high levels of cell death even at low concentrations.
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Possible Cause 1: Off-Target Effects.
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Solution: While this compound is highly selective for EGFR, off-target effects can occur at high concentrations.[11] It is crucial to perform a careful dose-response analysis to identify a therapeutic window that maximizes EGFR inhibition while minimizing non-specific toxicity.
-
-
Possible Cause 2: Solvent Toxicity.
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Solution: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of DMSO) is included in your experiments.
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Problem 3: I am unable to detect a decrease in EGFR phosphorylation by Western blot.
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Possible Cause 1: Inappropriate Time Point.
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Possible Cause 2: Insufficient Drug Concentration.
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Solution: Increase the concentration of this compound used for treatment. Refer to the IC50 values in the literature for guidance.
-
-
Possible Cause 3: Poor Antibody Quality.
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Solution: Use a validated phospho-EGFR antibody and ensure proper Western blotting technique. Include appropriate positive and negative controls.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound against EGFR Mutations
| Cell Line | EGFR Mutation Status | IC50 (nmol/L) | Reference |
| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 20 | [2][8] |
| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45 | [11] |
| A431 | Wild-Type | 1200 | [8] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
Experimental Protocols
Cell Proliferation Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
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Treatment: Remove the overnight culture medium and add the prepared drug dilutions to the respective wells.
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Incubation: Incubate the plate for a period of 4 to 7 days at 37°C in a humidified incubator with 5% CO2.[2]
-
Viability Measurement: After the incubation period, measure cell viability using a luminescent-based assay such as CellTiter-Glo®, following the manufacturer's instructions.
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Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot for EGFR Phosphorylation
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 6 hours).[5]
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Lysis: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[12]
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Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
Visualizations
Caption: this compound inhibits EGFR, blocking downstream MAPK and PI3K/AKT pathways.
Caption: General experimental workflow for this compound cell culture experiments.
Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Therapeutic strategies for EGFR-mutated non-small cell lung cancer patients with osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Potential off-target effects of CH7233163 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the potential off-target effects of CH7233163 in kinase assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of this compound?
A1: this compound is a potent, noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically designed to overcome resistance mutations, including Del19/T790M/C797S.[1][2] Kinase profiling is essential to characterize the selectivity of any inhibitor. A KINOMEscan assay of this compound at a concentration of 100 nmol/L against 468 kinases demonstrated excellent selectivity, with a Selectivity Score (S-score[3]) of 0.015.[4] While the specific identities of the five weakly inhibited off-target kinases from this screen are not detailed in the primary publication, the high selectivity score indicates a low potential for significant off-target effects at therapeutic concentrations.
Q2: I am observing unexpected phenotypic changes in my cell-based assays with this compound that do not seem to be related to EGFR inhibition. Could these be off-target effects?
A2: While this compound is highly selective, it is possible that at higher concentrations or in specific cellular contexts, off-target effects could contribute to unexpected phenotypes. It is crucial to correlate the observed phenotype with the inhibition of the intended target, EGFR. We recommend performing dose-response experiments and comparing the concentration at which the unexpected phenotype is observed with the IC50 for EGFR inhibition in your cellular model. If the phenotype only occurs at concentrations significantly higher than the EGFR IC50, it is more likely to be an off-target effect.
Q3: How can I minimize the risk of off-target effects in my experiments with this compound?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves the desired level of EGFR inhibition. Performing a careful dose-response curve in your specific assay system is critical to determine the optimal concentration. Additionally, consider using orthogonal approaches to validate your findings, such as using a structurally unrelated EGFR inhibitor with a different off-target profile or using genetic approaches like siRNA or CRISPR to knock down EGFR and observe if the phenotype is recapitulated.
Q4: What are some general troubleshooting steps if I suspect off-target effects from my kinase inhibitor?
A4: If you suspect off-target effects, consider the following troubleshooting steps:
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Review the Kinase Selectivity Profile: Examine the available kinase screening data for your inhibitor to identify potential off-target kinases.
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Perform a Dose-Response Analysis: Determine if the unexpected effect is only observed at high concentrations of the inhibitor.
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Use a Structurally Unrelated Inhibitor: Compare the effects with another inhibitor that targets the same primary kinase but has a different chemical scaffold and likely a different off-target profile.
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Employ a "Chemical Knockdown" Control: Use a selective inhibitor for the suspected off-target kinase to see if it produces a similar phenotype.
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Utilize Genetic Approaches: Use RNAi or CRISPR to deplete the intended target and see if the phenotype is replicated. This can help confirm that the effect is indeed mediated by the primary target.
Troubleshooting Guide: Interpreting Kinase Assay Results
| Observation | Potential Cause | Recommended Action |
| Inhibition of kinases other than EGFR in a broad kinase panel. | The concentration of this compound used may be too high, leading to engagement with lower-affinity off-targets. | Review the IC50 values for on-target versus off-target kinases. If possible, use a lower concentration of this compound that maintains potent on-target inhibition while minimizing off-target activity. |
| Unexpected activation of a signaling pathway. | An off-target effect of the inhibitor may be activating another kinase or pathway. | Review the kinase selectivity profile of this compound for potential off-target activators. Perform a broader analysis of signaling pathways using antibody arrays or phosphoproteomics to identify the activated pathway. |
| Discrepancy between biochemical and cellular assay results. | Factors such as cell permeability, efflux pumps, or metabolism of the compound in cells can influence its effective intracellular concentration and activity. | Perform cellular target engagement assays to confirm that this compound is reaching and inhibiting EGFR within the cell at the concentrations used. |
Quantitative Data
Table 1: On-Target Inhibitory Activity of this compound against EGFR Variants
| Kinase Target | IC50 (nmol/L) |
| EGFR-Del19/T790M/C797S | 0.28 |
| EGFR-L858R/T790M/C797S | 0.81 |
| EGFR-Del19/T790M | 0.41 |
| EGFR-L858R/T790M | 0.17 |
| EGFR-Del19 | 0.23 |
| EGFR-L858R | 0.21 |
| EGFR WT | 6.1 |
Data from Kashima K, et al. Mol Cancer Ther. 2020.
Table 2: KINOMEscan Off-Target Profile of this compound
| Assay Platform | Number of Kinases Screened | This compound Concentration | S-Score (10) | Number of Off-Target Kinases Identified |
| KINOMEscan | 468 | 100 nmol/L | 0.015 | 5 |
The specific identities of the five off-target kinases are not publicly detailed in the cited literature.[4]
Experimental Protocols
Protocol: Kinase Inhibitor Profiling using KINOMEscan
The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates a stronger binding interaction.
Methodology:
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Compound Preparation: this compound is prepared in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Assay Reaction:
-
A panel of DNA-tagged human kinases is prepared.
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Each kinase is mixed with the immobilized ligand beads in the presence of the test compound (this compound) or a DMSO control.
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The reactions are incubated to allow for binding to reach equilibrium.
-
-
Washing: Unbound kinase is removed by washing the beads.
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Elution and Quantification: The kinase that remains bound to the beads is eluted, and the amount is quantified using qPCR of the DNA tag.
-
Data Analysis:
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The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control.
-
The results are typically expressed as "% of control," where a lower percentage indicates stronger binding.
-
For dose-response experiments, the dissociation constant (Kd) can be calculated.
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Selectivity scores (e.g., S-score) are calculated to provide a quantitative measure of the inhibitor's selectivity. The S-score(10) represents the number of kinases with <10% of control binding divided by the total number of kinases tested.[4]
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: KINOMEscan Experimental Workflow.
References
Troubleshooting CH7233163 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CH7233163, a potent and selective non-covalent ATP-competitive inhibitor of EGFR with mutations including Del19/T790M/C797S.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-covalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is particularly effective against tumors harboring the EGFR Del19/T790M/C797S mutation, which confers resistance to other EGFR inhibitors like osimertinib.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (149.32 mM).[2][3] It is insoluble in water and ethanol.[3] For in vivo studies, a formulation containing DMSO, PEG300, Tween-80, and saline is recommended.[2][4]
Q3: How should I store this compound solutions?
A3: Store this compound as a powder at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q4: Can this compound overcome resistance to other EGFR inhibitors?
A4: Yes, this compound is specifically designed to overcome resistance mediated by the C797S mutation in EGFR, which is a common mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors such as osimertinib.[5][6]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in aqueous solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) | This compound is a hydrophobic compound with low aqueous solubility. The final concentration of DMSO in the aqueous solution may be too low to maintain solubility. | - Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is often a good starting point, but this may need to be optimized for your specific assay and cell type. Always include a vehicle control with the same final DMSO concentration in your experiments.- Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of aqueous buffer, vortexing or mixing gently, and then add this intermediate dilution to the final volume.- Use of Surfactants: Consider the inclusion of a biocompatible surfactant, such as a low concentration of Tween-80 (e.g., 0.01% to 0.1%), in your aqueous buffer to improve the solubility of the hydrophobic compound.- Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help to prevent immediate precipitation.[3] |
| Inconsistent or lower than expected activity in cell-based assays | - Precipitation/Aggregation: The compound may have precipitated out of solution, reducing the effective concentration.- Degradation: The compound may have degraded due to improper storage or handling. | - Verify Solubility: Before treating cells, visually inspect the final diluted solution for any signs of precipitation. If possible, centrifuge the solution and check for a pellet. Consider the solutions in the "Precipitation upon dilution" section.- Freshly Prepare Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.- Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can lead to degradation and aggregation. |
| High background or off-target effects in experiments | - High DMSO Concentration: The final concentration of DMSO may be toxic to the cells.- Compound Purity: The purity of the this compound lot may be a concern. | - Optimize DMSO Concentration: Determine the maximum tolerated DMSO concentration for your specific cell line in a preliminary experiment. This is typically between 0.1% and 1%.- Check Certificate of Analysis: Refer to the certificate of analysis for the specific lot of this compound to confirm its purity. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration |
| DMSO | 100 mg/mL | 149.32 mM |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Solubilization: To aid dissolution, gently warm the tube to 37°C and vortex or sonicate in an ultrasonic bath for a short period until the solution is clear.[3]
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C or -20°C.
Protocol 2: In Vitro Cell Proliferation Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells (e.g., NIH3T3 cells engineered to express EGFR Del19/T790M/C797S) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Dilution:
-
Prepare a serial dilution of the this compound DMSO stock solution.
-
Further dilute the serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for the cells.
-
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control if available.
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Incubation: Incubate the cells for the desired period (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[7]
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Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 7. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
Addressing CH7233163 degradation during storage
Welcome to the technical support center for CH7233163, a potent and selective noncovalent ATP-competitive inhibitor of the EGFR-Del19/T790M/C797S mutant. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the storage and handling of this compound to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. For solid powder, it is recommended to store it at -20°C for up to 3 years and at 4°C for up to 2 years. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (149.32 mM) with the aid of ultrasonication.[2] For in vivo studies, a common formulation involves preparing a stock solution in DMSO and then diluting it with other co-solvents such as PEG300, Tween-80, and saline.[1] When preparing aqueous solutions for cell culture, ensure the final DMSO concentration is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q3: Is this compound stable at room temperature?
A3: this compound is stable at ambient temperature for a few days, which is generally sufficient for shipping purposes.[1] However, for long-term storage, the recommended low-temperature conditions should be strictly followed to prevent degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, small molecules with similar functional groups, such as sulfonamides and aromatic rings, can be susceptible to hydrolysis and photodegradation.[3][4][5][6][7] Hydrolysis can occur at the sulfonamide linkage, especially under acidic or basic conditions.[4][7] Photodegradation can be initiated by exposure to light, particularly UV light, which can lead to the formation of reactive species and subsequent degradation products.[3][5]
Q5: How can I assess the stability of my this compound sample?
A5: You can perform a stability study on your sample by monitoring its purity and concentration over time under your specific experimental conditions. A common method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector to separate the parent compound from any potential degradation products.[8] For a detailed procedure, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or no activity of this compound in my assay. | Degradation of the compound due to improper storage or handling. | - Confirm that the compound has been stored at the recommended temperature (-80°C or -20°C for stock solutions). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh working solutions from a new stock aliquot for each experiment. - Perform a stability check of your stock solution using HPLC (see protocol below). |
| Precipitation of the compound in the assay medium. | - Ensure the final concentration of DMSO or other organic solvents is low and compatible with your assay buffer or cell culture medium. - Visually inspect the solution for any precipitates after dilution. If precipitation occurs, try preparing a more dilute stock solution or using a different co-solvent system if permissible for your experiment. - Sonication can aid in the dissolution of the compound.[2] | |
| Inconsistent results between experiments. | Variability in compound concentration due to degradation or precipitation. | - Strictly adhere to standardized protocols for solution preparation and storage. - Prepare fresh dilutions from a reliable stock solution for each experiment. - If you suspect degradation, consider protecting your solutions from light by using amber vials or covering them with foil. |
| Precipitate forms when diluting the DMSO stock solution in aqueous buffer. | Poor aqueous solubility of this compound. | - Decrease the final concentration of this compound in the aqueous solution. - Increase the percentage of co-solvents (if the experimental design allows). - Add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Stock Solution (in DMSO) | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Note: There is currently limited publicly available quantitative data on the stability of this compound under various conditions such as different solvents, pH levels, and light exposure. The information provided is based on supplier recommendations.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a general method to assess the stability of a this compound solution over time.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- Solvent for dilution (e.g., cell culture medium, assay buffer)
- HPLC system with a C18 column and UV detector
- Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
- Amber HPLC vials
2. Procedure:
- Prepare Stability Samples: Dilute the this compound stock solution to your typical working concentration in the solvent of interest. Prepare several identical samples in amber vials.
- Time Zero (T=0) Analysis: Immediately after preparation, inject one of the samples into the HPLC system to obtain the initial chromatogram. This will serve as your baseline.
- Incubate Samples: Store the remaining samples under the conditions you wish to test (e.g., room temperature, 37°C, exposure to light).
- Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject a sample into the HPLC.
- Data Analysis:
- Compare the peak area of the main this compound peak at each time point to the T=0 peak area. A decrease in the peak area suggests degradation.
- Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
- Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
References
- 1. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoprocesses of the tyrosine kinase inhibitor gefitinib: from femtoseconds to microseconds and from solution to cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03154F [pubs.rsc.org]
- 6. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
Interpreting unexpected results in CH7233163 experiments
Welcome to the technical support center for CH7233163, a potent and selective ATP-competitive inhibitor of EGFR mutants. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results, troubleshooting common issues, and accessing detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a noncovalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] It demonstrates high potency against various EGFR mutations, including the osimertinib-resistant Del19/T790M/C797S and L858R/T790M/C797S triple mutations.[2][3][5] Its mechanism involves competing with ATP for the binding site in the EGFR kinase domain, thereby inhibiting downstream signaling pathways, such as AKT and ERK1/2 phosphorylation, which are crucial for tumor cell proliferation.[6]
Q2: I am observing lower than expected potency (higher IC50 values) in my cell-based assays. What are the potential causes?
A2: Several factors could contribute to lower than expected potency:
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Cell Line Authenticity and Passage Number: Ensure your cell lines (e.g., NCI-H1975, HCC827, or engineered NIH3T3) have been recently authenticated and are within a low passage number from thawing.[5][6] Genetic drift in cancer cell lines at high passage numbers can alter their sensitivity to inhibitors.
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Compound Solubility: this compound has specific solubility characteristics. Improper dissolution can lead to a lower effective concentration in your assay. Refer to the recommended solvent and preparation protocol.[1][4]
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can influence the apparent IC50 value. Consistency in these parameters is key for reproducible results.
-
ATP Concentration: As an ATP-competitive inhibitor, the potency of this compound can be influenced by the intracellular ATP concentration.[5] Assays performed under different metabolic conditions might yield varying results.
Q3: My in vivo xenograft study is not showing significant tumor regression. What should I check?
A3: If you are not observing the expected anti-tumor efficacy in vivo, consider the following:
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Drug Formulation and Administration: Ensure the formulation is prepared correctly and administered as described in established protocols.[4] For example, a common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] Inconsistent preparation can affect bioavailability.
-
Dosage and Dosing Schedule: Verify that the dosage is within the effective range. Studies have shown significant tumor regression at doses of 100 mg/kg administered daily.[5][7]
-
Animal Model: The specific xenograft model used is critical. This compound has demonstrated potent efficacy in models harboring Del19/T790M/C797S mutations.[5] The genetic background of the host mice and the specific characteristics of the implanted tumor cells can impact outcomes.
-
Pharmacokinetics: The compound has a reported half-life of 6 hours in mice.[5][6] The timing of tumor measurements relative to the dosing schedule might need optimization to capture the maximum effect.
Q4: Are there known off-target effects for this compound?
A4: KINOMEscan profiling has shown that this compound is highly selective for EGFR mutants over wild-type (WT) EGFR and other kinases at a concentration of 100 nmol/L.[2][5] While all kinase inhibitors have the potential for off-target effects at higher concentrations, the selectivity profile of this compound suggests that off-target activities are minimal at effective therapeutic doses.[8][9] If you suspect off-target effects, consider performing a broader kinase panel screening at the concentrations used in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent Results in Western Blotting for p-EGFR
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains adequate phosphatase and protease inhibitors to preserve phosphorylation states. |
| Incorrect Antibody Dilution | Titrate the primary antibodies for phospho-EGFR and total EGFR to determine the optimal concentration for your specific cell lysate and detection system. |
| Timing of Cell Lysis | For phosphorylation studies, lyse the cells at the time of peak inhibition. For this compound, potent inhibition of EGFR phosphorylation has been observed as early as 6 hours post-treatment.[2][6] |
| Loading Amount | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and loading a consistent amount of total protein. |
Issue 2: Cell Viability Assay Shows High Variability
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping and ensure even distribution in the microplate wells. |
| Edge Effects in Microplates | Edge effects can lead to variations in temperature and evaporation. Avoid using the outer wells of the plate or ensure proper humidification during incubation. |
| Reagent-Induced Cytotoxicity | The vehicle (e.g., DMSO) can be cytotoxic at higher concentrations. Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level. |
| Contamination | Regularly check for mycoplasma contamination, which can significantly impact cell health and experimental results.[5][6] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nmol/L) |
| EGFR-Del19/T790M/C797S | Biochemical (TR-FRET) | 0.28[5][6] |
| EGFR-L858R/T790M/C797S | Biochemical (TR-FRET) | 0.25[5] |
| Del19/T790M/C797S_NIH3T3 | Cell Proliferation | 20[6] |
| L858R/T790M/C797S_NIH3T3 | Cell Proliferation | 45[5] |
| A431 (EGFR WT) | Cell Proliferation | 1200[6] |
Table 2: Comparative IC50 Values (nmol/L) Against Triple Mutant EGFR
| Compound | EGFR-Del19/T790M/C797S (Biochemical) | EGFR-L858R/T790M/C797S (Biochemical) |
| This compound | 0.28 [5][6] | 0.25 [5] |
| Osimertinib | >1000 | >1000 |
| EAI-045 | >1000 | 25 |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., NIH3T3 expressing EGFR mutants, NCI-H1975, HCC827) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for EGFR Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Inhibition of mutant EGFR signaling by this compound.
Caption: General experimental workflow for this compound evaluation.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CH7233163 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CH7233163, a potent EGFR inhibitor, in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cancer research?
This compound is a noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Its principal application is in overcoming resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, particularly in non-small cell lung cancer (NSCLC) models harboring the EGFR Del19/T790M/C797S triple mutation.[2][4][5][6]
Q2: What is the mechanism of action for this compound?
This compound functions by competitively binding to the ATP-binding pocket of EGFR.[7] Crystal structure analysis reveals that it interacts with the αC-helix-in conformation of EGFR, which contributes to its potent inhibitory activity and selectivity for mutant forms of the receptor.[2][6]
Q3: Which EGFR mutations is this compound effective against?
This compound has demonstrated significant inhibitory activity against a range of EGFR mutations, including:
Q4: Are there any known off-target effects of this compound?
KINOMEscan profiling of this compound against 468 kinases at a concentration of 100 nmol/L has been performed to assess its selectivity.[2][4] Researchers should consult the specific kinase selectivity data to evaluate potential off-target effects in their experimental systems.
Troubleshooting Guide
Problem 1: Suboptimal or no inhibition of cell proliferation in this compound-sensitive cell lines.
-
Possible Cause 1: Incorrect compound concentration.
-
Solution: Verify the calculated dilutions and ensure the final concentration in your assay is within the effective range. Refer to the IC50 values in Table 1 for guidance.
-
-
Possible Cause 2: Compound degradation.
-
Possible Cause 3: Cell line integrity.
-
Possible Cause 4: Issues with the cell viability assay.
-
Solution: Ensure that the chosen cell viability assay (e.g., MTS, CellTiter-Glo) is appropriate for your cell line and that the incubation time with the reagent is optimized.
-
Problem 2: Lack of downstream signaling inhibition (p-EGFR, p-AKT, p-ERK) upon this compound treatment.
-
Possible Cause 1: Insufficient treatment duration.
-
Solution: While effects on EGFR phosphorylation can be observed as early as 6 hours, a time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal treatment duration for your specific cell line and experimental conditions.[2]
-
-
Possible Cause 2: Low compound concentration.
-
Solution: Increase the concentration of this compound used for treatment. A dose-response experiment will help identify the concentration at which maximal inhibition of downstream signaling is achieved.
-
-
Possible Cause 3: Technical issues with Western blotting.
-
Solution: Verify the quality of your antibodies and ensure proper protein transfer and detection. Include appropriate positive and negative controls.
-
Problem 3: Development of acquired resistance to this compound in long-term cultures.
-
Possible Cause 1: On-target EGFR mutations.
-
Solution: Although this compound is designed to overcome specific resistance mutations, prolonged exposure may lead to the selection of novel EGFR mutations. Sequence the EGFR gene in your resistant cell population to identify any new alterations.
-
-
Possible Cause 2: Bypass signaling pathway activation.
-
Solution: Resistance to EGFR inhibitors can arise from the activation of alternative signaling pathways, such as MET or AXL amplification, or mutations in downstream effectors like KRAS or PIK3CA.[8][9] Use RTK arrays or Western blotting to screen for the activation of other receptor tyrosine kinases and signaling pathways.
-
-
Possible Cause 3: Phenotypic changes.
-
Solution: Long-term TKI treatment can sometimes induce phenotypic changes, such as epithelial-to-mesenchymal transition (EMT) or transformation to a different histology (e.g., small cell lung cancer).[9] Assess cell morphology and relevant biomarkers to investigate these possibilities.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutants.
| EGFR Mutant | Assay Type | IC50 (nmol/L) |
| Del19/T790M/C797S | Biochemical (TR-FRET) | 0.28 |
| Del19/T790M/C797S | Cell Proliferation (NIH3T3) | 20 |
| L858R/T790M/C797S | Biochemical (TR-FRET) | 1.1 |
| L858R/T790M/C797S | Cell Proliferation (NIH3T3) | 39 |
| Del19/T790M | Cell Proliferation (NIH3T3) | 1.9 |
| L858R/T790M | Cell Proliferation (NCI-H1975) | 1.6 |
| Del19 | Cell Proliferation (HCC827) | 1.1 |
| L858R | Cell Proliferation (NIH3T3) | 2.5 |
| Wild-Type EGFR | Biochemical (TR-FRET) | 28 |
| Wild-Type EGFR | Cell Proliferation (A431) | 310 |
Data compiled from Kashima K, et al. Mol Cancer Ther. 2020.[4]
Experimental Protocols
1. Generation of Stable EGFR Mutant Cell Lines
This protocol describes the generation of NIH3T3 cells stably expressing EGFR mutants, a common method for studying the efficacy of inhibitors against specific mutations.[4][5][8]
-
Vector: pCDH-CMV-MCS-EF1-Puro vector containing the gene for the desired EGFR mutant (e.g., Del19/T790M/C797S or L858R/T790M/C797S).
-
Cell Line: NIH3T3 cells.
-
Procedure:
-
Transduce NIH3T3 cells with lentiviral particles carrying the EGFR mutant construct.
-
Two days post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined by a kill curve.
-
Culture the cells in the selection medium until resistant colonies are established.
-
Expand the resistant colonies and verify the expression of the EGFR mutant by Western blotting and genomic DNA sequencing.
-
2. Cell Viability Assay
This protocol is used to determine the IC50 value of this compound in cancer cell lines.
-
Materials: 96-well plates, appropriate cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
3. Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of this compound on EGFR and its downstream signaling pathways.[2]
-
Materials: Cell lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Procedure:
-
Seed cells and grow them to approximately 80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: EGFR signaling pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
CH7233163 dose-response curve analysis and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CH7233163, a potent and selective inhibitor of EGFR, particularly effective against osimertinib-resistant mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a noncovalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] It is particularly effective against the Del19/T790M/C797S and L858R/T790M/C797S triple mutations, which confer resistance to third-generation EGFR inhibitors like osimertinib.[3][5][6] Its mechanism involves binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and inhibiting subsequent autophosphorylation and activation of downstream signaling pathways.[2][3]
Q2: Which EGFR mutations is this compound effective against?
A2: this compound demonstrates potent inhibitory activity against a range of EGFR mutations, with a notable selectivity for mutant forms over wild-type (WT) EGFR.[3][5][6] It is highly effective against the osimertinib-resistant Del19/T790M/C797S triple mutation.[1][3][5] Additionally, it shows activity against other mutations including L858R/T790M/C797S, Del19/T790M, L858R/T790M, Del19, and L858R.[3][6]
Q3: What are the key downstream signaling pathways affected by this compound?
A3: By inhibiting EGFR phosphorylation, this compound effectively blocks the activation of major downstream signaling cascades that are crucial for tumor cell proliferation and survival.[2] The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][7] Experimental data shows that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of both AKT and ERK1/2.[3][5][8]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell-based proliferation assays.
-
Possible Cause 1: Cell Line Integrity. The specific EGFR mutation status and passage number of your cell line can significantly impact results.
-
Recommendation: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. Use cells within a low passage number range for experiments.[9]
-
-
Possible Cause 2: Assay Conditions. Factors such as seeding density, serum concentration, and incubation time can influence cell growth and drug sensitivity.
-
Recommendation: Optimize seeding density to ensure cells are in the exponential growth phase during the experiment. Maintain consistent serum concentrations and assay durations across all experiments.
-
-
Possible Cause 3: Compound Stability. Improper storage or handling of this compound can lead to degradation.
-
Recommendation: Store the compound as recommended by the supplier, typically at -20°C for short-term and -80°C for long-term storage.[1] Prepare fresh working solutions for each experiment from a frozen stock.
-
Issue 2: Lack of inhibition of EGFR phosphorylation in Western blot analysis.
-
Possible Cause 1: High ATP Concentration. As this compound is an ATP-competitive inhibitor, excessively high intracellular ATP levels can compete with the inhibitor for binding to EGFR.[8]
-
Recommendation: While altering intracellular ATP is complex, be aware of this competitive mechanism. Ensure that in vitro kinase assays are performed with ATP concentrations that are close to the Km value for the specific EGFR mutant. The inhibitory activity of this compound is reduced at higher ATP concentrations.[8]
-
-
Possible Cause 2: Incorrect Cell Model. this compound is significantly more potent against mutant EGFR than wild-type EGFR.[5][8]
-
Recommendation: Confirm that your cell line expresses a sensitive EGFR mutation. For example, this compound shows weak activity against A431 cells, which overexpress wild-type EGFR.[8]
-
-
Possible Cause 3: Insufficient Drug Concentration or Incubation Time. The inhibition of EGFR phosphorylation is both dose- and time-dependent.[5][8]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Also, consider a time-course experiment to identify the optimal incubation period, as significant inhibition can be observed as early as 0.5 hours and is sustained for up to 24 hours.[8]
-
Issue 3: Poor in vivo efficacy in xenograft models.
-
Possible Cause 1: Suboptimal Dosing or Formulation. The dose and formulation can significantly impact the bioavailability and efficacy of the compound.
-
Possible Cause 2: Animal Model Selection. The genetic background of the mouse strain and the specific xenograft model can influence tumor growth and drug response.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutants.
| EGFR Mutant | Assay Type | IC50 (nM) |
| Del19/T790M/C797S | Biochemical | 0.28[2] |
| Del19/T790M/C797S_NIH3T3 | Cell Proliferation | 20[5] |
| L858R/T790M/C797S | Biochemical | 0.25[8] |
| L858R/T790M/C797S_NIH3T3 | Cell Proliferation | 45[8] |
| Wild-Type EGFR | Biochemical | >1000 |
| A431 (Wild-Type EGFR) | Cell Proliferation | 1200[8] |
Table 2: In Vivo Efficacy of this compound in a Del19/T790M/C797S NIH3T3 Xenograft Model.
| Treatment Group | Dose (mg/kg) | Administration | Outcome |
| This compound | 100 | Oral, once daily | Potent tumor regression[5] |
| Osimertinib | Not specified | Oral, once daily | Less effective than this compound |
Experimental Protocols
1. Cell-Free EGFR Kinase Assay (TR-FRET based)
This protocol is adapted from descriptions of biochemical assays used to evaluate this compound.[3][8]
-
Reagents: Recombinant EGFR kinase domain (mutant or wild-type), ATP, appropriate substrate peptide, and a TR-FRET detection system.
-
Procedure:
-
Prepare a reaction buffer containing the recombinant EGFR enzyme.
-
Add serial dilutions of this compound or control compounds to the reaction buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate for the recommended time to allow for signal development.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
2. Cellular EGFR Phosphorylation Assay (Western Blot)
This protocol is based on the methodology described for assessing the cellular activity of this compound.[3][5][8]
-
Cell Culture: Plate cells (e.g., Del19/T790M/C797S_NIH3T3) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Purification of the EGFR-CH7233163 Complex
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the purification of the Epidermal Growth Factor Receptor (EGFR) in complex with the inhibitor CH7233163.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the purification of the EGFR-CH7233163 complex.
| Question | Possible Cause | Suggested Solution |
| Q1: Why is the yield of my purified EGFR-CH7233163 complex consistently low? | Inefficient Cell Lysis: Incomplete disruption of the Sf9 insect cells can leave a significant amount of the expressed protein in the cell debris. Suboptimal Affinity Chromatography: The His-tag or GST-tag on the EGFR construct may not be efficiently binding to the respective affinity columns. Protein Loss During Protease Cleavage: The TEV protease cleavage step to remove the tags might be inefficient, or the target protein may be co-purifying with the protease. | Optimize Lysis: Ensure thorough cell lysis by optimizing sonication parameters or using a more effective lysis buffer. Enhance Affinity Binding: Check the integrity of your affinity resins. Ensure the pH and salt concentrations of your buffers are optimal for binding. Consider a slower flow rate during column loading. Improve Cleavage and Removal: Optimize the TEV protease to protein ratio and incubation time. After cleavage, ensure complete removal of the tags and protease by passing the sample through both Ni-NTA and GST affinity columns again.[1][2] |
| Q2: My purified complex appears aggregated or precipitates over time. How can I improve its stability? | Buffer Conditions: The pH, ionic strength, or absence of stabilizing additives in the final buffer may promote aggregation. Protein Concentration: High protein concentrations can lead to aggregation. Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein complex. | Buffer Optimization: Screen different buffer conditions. Consider the addition of glycerol (e.g., 10-20%) or other stabilizing agents. Ensure the final storage buffer has a pH that favors stability. Concentration Management: Determine the optimal concentration range for your complex. If high concentrations are necessary, perform stability tests with various additives. Aliquot and Storage: After purification, aliquot the complex into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1][2] |
| Q3: The purity of my final EGFR-CH7233163 complex is low, with several contaminating bands on SDS-PAGE. | Ineffective Washing during Affinity Chromatography: Insufficient washing of the affinity columns may not remove all non-specifically bound proteins. Co-purification of Host Cell Proteins: Some host cell proteins may interact with EGFR or the affinity tags. Proteolytic Degradation: The target protein may be degraded by endogenous proteases during the purification process. | Stringent Washing: Increase the wash volumes and/or the concentration of a mild competitor (e.g., low concentration of imidazole for Ni-NTA) in the wash buffers. Additional Purification Steps: Incorporate an additional size-exclusion chromatography step after the affinity purification and protease cleavage to separate the complex from remaining impurities.[1][2] Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer and maintain cold temperatures throughout the purification process. |
| Q4: I am having difficulty purifying the EGFR-Del19/T790M/C797S mutant in complex with this compound to crystal grade. | Inherent Instability of the Mutant: Some EGFR mutations, such as the Del19/T790M/C797S variant, can lead to a less stable protein that is challenging to purify at high concentrations and purity required for crystallization.[1] | Consider an Alternative Mutant for Structural Studies: Researchers have successfully purified and crystallized the EGFR-L858R/T790M/C797S mutant in complex with this compound.[1] This alternative may provide a viable path to obtaining structural information. Expression System Optimization: Experiment with different expression systems (e.g., mammalian cells) that may offer better protein folding and stability for this specific mutant. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a noncovalent, ATP-competitive inhibitor of EGFR.[3][4][5] It is particularly effective against EGFR mutants that are resistant to other inhibitors like osimertinib, including the Del19/T790M/C797S triple mutant.[1][3][6][7]
Q2: Which EGFR mutants can be inhibited by this compound?
This compound has been shown to potently inhibit a range of EGFR mutations, including single activating mutations (Del19, L858R), double mutations (Del19/T790M, L858R/T790M), and the triple mutations (Del19/T790M/C797S, L858R/T790M/C797S) that confer resistance to other treatments.[1][8]
Q3: What expression system is recommended for producing the EGFR kinase domain for purification?
The kinase domain of human EGFR (residues 695–1022) with various mutations has been successfully expressed in Sf9 insect cells using a baculovirus expression system.[1][2]
Q4: What affinity tags have been successfully used for the purification of the EGFR kinase domain?
A combination of a His-tag and a GST-tag has been effectively used for a multi-step affinity purification of the EGFR kinase domain.[1][2]
Quantitative Data
Table 1: Inhibitory Activity of this compound against Various EGFR Mutants
| EGFR Mutant | IC50 (nmol/L) |
| Del19/T790M/C797S | 0.28 |
| L858R/T790M/C797S | 0.25 |
| Del19/T790M | 0.41 |
| L858R/T790M | 0.29 |
| Del19 | 0.17 |
| L858R | 0.26 |
| Wild-Type (WT) | 1.9 |
| Data from biochemical assays.[1] |
Experimental Protocols
Detailed Methodology for the Purification of EGFR-L858R/T790M/C797S–this compound Complex
The kinase domain of human EGFR (residues 695–1022) containing the L858R/T790M/C797S mutations was expressed in Sf9 insect cells.[1] The purification protocol involved the following key steps:
-
Expression: The EGFR construct, including His- and GST-tags, was expressed in Sf9 cells.[1]
-
Cell Lysis: The cells were harvested and lysed to release the recombinant protein.
-
Initial Affinity Chromatography: The lysate was subjected to Ni-NTA affinity chromatography followed by GST affinity chromatography to capture the tagged EGFR.[1][2]
-
Tag Cleavage: The His- and GST-tags were removed by cleavage with TEV protease.[1][2]
-
Phosphatase Treatment: The protein was treated with Lambda Protein Phosphatase.[1][2]
-
Secondary Affinity Chromatography: The sample was passed through Ni-NTA and GST affinity columns again to remove the cleaved tags and any remaining uncleaved protein.[1][2]
-
Size-Exclusion Chromatography: A final polishing step was performed using size-exclusion chromatography to obtain a highly pure and homogenous complex.[1][2]
-
Concentration and Storage: The purified protein was concentrated and stored at -80°C.[1][2]
Visualizations
Caption: EGFR Signaling Pathway.
Caption: EGFR-CH7233163 Purification Workflow.
Caption: Purification Troubleshooting Logic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aminer.cn [aminer.cn]
- 5. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
CH7233163 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using CH7233163, a potent and selective inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-covalent, ATP-competitive inhibitor of EGFR tyrosine kinase.[1][2][3] It is particularly effective against EGFR mutations that confer resistance to other inhibitors like osimertinib, such as the Del19/T790M/C797S triple mutation.[4][5] By binding to the ATP pocket of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inhibiting tumor cell proliferation and survival.[6][7][8]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at a concentration of up to 100 mg/mL (149.32 mM).[1][3][9] It is insoluble in water and ethanol.[1] For stock solutions, it is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[3][9]
-
In Solvent (DMSO): Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[9]
Q3: Which cell lines are appropriate positive and negative controls for my experiments?
A3:
-
Positive Controls: Cell lines expressing EGFR mutations that are sensitive to this compound are ideal positive controls. A commonly used model is NIH3T3 cells engineered to express the EGFR Del19/T790M/C797S or L858R/T790M/C797S mutations.[3][6][11] Other cell lines with activating EGFR mutations like NCI-H1975 (L858R/T790M) and HCC827 (Del19) can also be used.[4]
-
Negative Controls: A cell line expressing wild-type EGFR, such as A431, is a suitable negative control to demonstrate the selectivity of this compound for mutant EGFR over the wild-type form.[4][12]
Q4: What are the key downstream signaling molecules I should probe for in a Western blot analysis?
A4: To confirm the on-target activity of this compound, you should assess the phosphorylation status of EGFR itself (p-EGFR) and key nodes in its downstream pathways. Recommended targets include p-AKT and p-ERK1/2.[6] You should always compare the levels of the phosphorylated proteins to the total protein levels (total EGFR, total AKT, and total ERK1/2) to ensure that changes are due to inhibition of signaling and not protein degradation.[6]
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound.
-
Question: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What should I do?
-
Answer:
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous (moisture-free) DMSO, as the compound's solubility can be significantly impacted by absorbed moisture.[3][9]
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[1]
-
Check Concentration: Confirm that you are not exceeding the maximum solubility of 100 mg/mL in DMSO.[1][9]
-
Storage of Stock Solution: Once dissolved, aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles, which can affect stability and solubility.[9]
-
Issue 2: My in vitro cell-based assay shows high variability or no effect.
-
Question: I am not observing the expected anti-proliferative effect of this compound on my mutant EGFR cell line. What could be the problem?
-
Answer:
-
Cell Line Authentication: Verify the identity and mutation status of your cell line. Ensure the cells have not been passaged too many times, which can lead to genetic drift.[4]
-
Vehicle Control: Always include a DMSO-only vehicle control at the same final concentration used in your drug treatments. High concentrations of DMSO can be toxic to cells.
-
Drug Concentration and Incubation Time: Re-evaluate your dose-response curve and treatment duration. For proliferation assays, an incubation period of 4 to 7 days is often required.[3] The IC50 for Del19/T790M/C797S_NIH3T3 cells is approximately 20 nmol/L.[1][3]
-
Assay Method: Ensure your cell viability assay (e.g., CellTiter-Glo) is appropriate for your cell line and experimental conditions.[3]
-
Issue 3: Western blot results are inconsistent for p-EGFR.
-
Question: I am seeing inconsistent levels of EGFR phosphorylation after treatment with this compound. How can I improve my results?
-
Answer:
-
Treatment Time: The inhibition of EGFR phosphorylation can be rapid. A time-course experiment is recommended. Significant inhibition of p-EGFR has been observed as early as 0.5 hours and sustained for up to 24 hours.[6][13] A 6-hour incubation is a common time point for analysis.[6]
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins during sample preparation.
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Loading Controls: Use total EGFR as a specific loading control in addition to a housekeeping protein like GAPDH or β-actin to confirm that equal amounts of protein are loaded.
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Antibody Validation: Ensure your primary antibodies for both phosphorylated and total EGFR are validated for the species and application.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutants.
| Target Enzyme/Cell Line | Assay Type | IC50 (nmol/L) | Reference(s) |
|---|---|---|---|
| EGFR-Del19/T790M/C797S | Biochemical (TR-FRET) | 0.28 | [4][7] |
| Del19/T790M/C797S_NIH3T3 | Cell Proliferation | 20 | [1][3][4] |
| EGFR-L858R/T790M/C797S | Biochemical (TR-FRET) | 0.81 | [14] |
| L858R/T790M/C797S_NIH3T3 | Cell Proliferation | 20 | [6] |
| EGFR WT | Biochemical (TR-FRET) | 180 | [12] |
| A431 (EGFR WT) | Cell Proliferation | 1200 |[4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice.
| Parameter | Value | Dosing | Reference(s) |
|---|---|---|---|
| Half-life (t½) | 6 hours | 10 mg/kg, oral | [4][12] |
| Area Under the Curve (AUClast) | 3,390 h/ng/mL | 10 mg/kg, oral | [4][12] |
| Mean Plasma Level at 24h | 43 nmol/L | 10 mg/kg, oral |[4][12] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes how to measure the anti-proliferative activity of this compound using a luminescent cell viability assay.
-
Cell Seeding: Seed NIH3T3 cells expressing the EGFR mutant of interest (e.g., Del19/T790M/C797S) in a 96-well plate at a density optimized for a 4-7 day growth period.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Then, dilute these stocks into the appropriate cell culture medium to achieve the final desired concentrations. Include a DMSO-only vehicle control.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the serial dilutions of this compound.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 7 days.[3]
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Viability Measurement: On the final day, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.[3]
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of viable cells against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for EGFR Pathway Inhibition
This protocol details the analysis of protein phosphorylation following this compound treatment.
-
Cell Culture and Treatment: Plate Del19/T790M/C797S_NIH3T3 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 10, 100, 1000 nM) or a DMSO vehicle control for a specified time (e.g., 6 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound on the EGFR signaling pathway.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical troubleshooting guide for cell viability assay issues.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 3. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | EGFR | 2923365-71-1 | Invivochem [invivochem.com]
- 11. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Impact of serum concentration on CH7233163 efficacy in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CH7233163 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5] It is particularly potent against EGFR mutations that confer resistance to other EGFR inhibitors like osimertinib, including the Del19/T790M/C797S mutation.[2][5][6] By binding to the ATP-binding pocket of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for tumor cell proliferation and survival.[3]
Q2: I am observing a higher IC50 value for this compound in my cell-based assays compared to published biochemical assay data. What could be the reason?
A2: A discrepancy between biochemical and cell-based assay IC50 values is common. Several factors can contribute to this:
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Cellular permeability: The compound needs to cross the cell membrane to reach its intracellular target.
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Presence of high intracellular ATP concentrations: this compound is an ATP-competitive inhibitor, and high intracellular ATP levels can compete for binding to EGFR, requiring higher concentrations of the inhibitor to achieve the same effect.[6]
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Drug efflux pumps: Cancer cells can express efflux pumps that actively remove the compound from the cell.
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Serum protein binding: Components in the fetal bovine serum (FBS) or other sera used in cell culture media can bind to small molecule inhibitors, reducing the free concentration of the drug available to interact with the target cells.
Q3: How does serum concentration in the culture medium potentially affect the efficacy of this compound?
A3: Serum contains various proteins, such as albumin, that can non-specifically bind to small molecules like this compound.[7] This binding is reversible, but at any given time, a fraction of the drug will be sequestered by these proteins, reducing the effective concentration of the free drug that can enter the cells and inhibit EGFR. This can lead to an apparent decrease in potency (a higher IC50 value) in assays conducted with higher serum concentrations.
Q4: What are the key downstream signaling pathways affected by this compound?
A4: By inhibiting EGFR phosphorylation, this compound primarily affects the following downstream pathways:
-
RAS-RAF-MEK-ERK (MAPK) pathway: This pathway is critical for cell proliferation, differentiation, and survival.[3]
-
PI3K-AKT-mTOR pathway: This pathway plays a central role in regulating cell growth, survival, and metabolism.[3]
Q5: What cell lines are suitable for testing the efficacy of this compound?
A5: Cell lines harboring EGFR mutations that this compound is designed to target are most appropriate. For example, NIH3T3 cells engineered to express the EGFR-Del19/T790M/C797S or L858R/T790M/C797S mutations are suitable models.[6][8] Human non-small cell lung cancer (NSCLC) cell lines with these specific resistance mutations would also be highly relevant.
Troubleshooting Guide: Impact of Serum Concentration on this compound Efficacy
This guide addresses the specific issue of observing variable or lower-than-expected potency of this compound in cell-based assays, potentially due to serum concentration.
Problem: Inconsistent IC50 values or reduced efficacy of this compound in cell viability assays.
Hypothesis: The concentration of serum in the cell culture medium is binding to this compound, reducing its bioavailable concentration and leading to an apparent decrease in efficacy.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating inconsistent this compound efficacy.
Experimental Protocol to Test the Impact of Serum Concentration
This protocol details how to systematically evaluate the effect of varying serum concentrations on the in vitro efficacy of this compound.
1. Cell Seeding:
-
Culture your chosen EGFR-mutant cell line (e.g., NIH3T3-Del19/T790M/C797S) in their standard growth medium (e.g., DMEM + 10% FBS).
-
Trypsinize and resuspend the cells in a basal medium without serum.
-
Seed the cells into 96-well plates at a pre-determined optimal density in a medium containing the lowest serum concentration to be tested (e.g., 0.5% FBS) to allow for cell attachment.
-
Incubate for 24 hours.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of this compound in a basal medium.
-
Prepare four sets of treatment media, each containing the this compound serial dilutions in a basal medium supplemented with different final concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%).
-
Remove the seeding medium from the 96-well plates and add the treatment media.
-
Incubate for 72 hours.
3. Cell Viability Assay (e.g., CellTiter-Glo®):
-
Equilibrate the plates and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Normalize the data to the vehicle control (DMSO) for each serum concentration.
-
Plot the dose-response curves for each serum concentration using graphing software (e.g., GraphPad Prism).
-
Calculate the IC50 value for this compound at each tested serum concentration.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound at Different Serum Concentrations
| Serum Concentration (%) | IC50 (nM) |
| 0.5 | 15 |
| 2.0 | 45 |
| 5.0 | 120 |
| 10.0 | 250 |
Experimental Protocol: Western Blot Analysis of EGFR Pathway Inhibition
This protocol can be used to confirm that the observed effect on cell viability is due to the modulation of the EGFR signaling pathway.
1. Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Treat the cells with a fixed concentration of this compound (e.g., 100 nM) in media containing different serum concentrations (e.g., 0.5%, 2%, 5%, 10%) for 2-4 hours.
-
Include a vehicle control for each serum condition.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes before harvesting.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Quantify protein concentration using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[9][10]
Visualization of Key Signaling Pathway
Caption: EGFR signaling pathways inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 5. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Preclinical Head-to-Head: CH7233163 Shows Promise in Overcoming Osimertinib Resistance in C797S-Mutant NSCLC
For researchers and drug development professionals navigating the challenge of acquired resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC), the emergence of novel therapeutic agents offers a beacon of hope. This guide provides a detailed comparison of CH7233163 and osimertinib, with a focus on their activity against the formidable C797S resistance mutation.
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with EGFR-mutant NSCLC, including those with the T790M resistance mutation. However, the emergence of the tertiary C797S mutation renders osimertinib ineffective, as it prevents the covalent bond formation essential for its inhibitory action.[1][2][3] this compound, a novel, non-covalent, ATP-competitive EGFR inhibitor, has demonstrated potent preclinical activity against EGFR triple-mutant NSCLC, including the Del19/T790M/C797S and L858R/T790M/C797S variants that are resistant to osimertinib.[4][5][6][7]
This guide synthesizes the available preclinical data to offer a direct comparison of these two compounds, detailing their mechanisms of action, inhibitory activities, and in vivo efficacy, supported by experimental data and methodologies.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data comparing the activity of this compound and osimertinib against various EGFR mutations.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| EGFR Mutant | This compound | Osimertinib | EAI045 (Allosteric Inhibitor) |
| Biochemical Assay | |||
| Del19/T790M/C797S | 0.28 | >1000 | >1000 |
| L858R/T790M/C797S | 0.25 | Not Reported | Not Reported |
| Cell Viability Assay | |||
| Del19/T790M/C797S (NIH3T3 cells) | 45 | Not Reported | Not Reported |
| L858R/T790M/C797S (NIH3T3 cells) | 45 | Not Reported | Not Reported |
Data sourced from Kashima et al., 2020.[4]
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Compound & Dose | Outcome |
| Del19/T790M/C797S (NIH3T3 cells) | This compound (100 mg/kg) | Significant tumor regression. |
| NCI-H1975 (L858R/T790M) | This compound | Potent tumor growth inhibition, similar to osimertinib. |
| HCC827 (Del19) | This compound | Potent tumor growth inhibition, similar to osimertinib. |
Data sourced from Kashima et al., 2020 and other supporting preclinical studies.[4][6][8]
Mechanism of Action and Signaling Pathway
Osimertinib's mechanism relies on forming a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[1][3] The C797S mutation substitutes this cysteine with a serine, sterically hindering the covalent bond formation and leading to resistance.[1][2] In contrast, this compound is a non-covalent, ATP-competitive inhibitor that circumvents this resistance mechanism.[4][5][7][9] Crystal structure analysis has shown that this compound utilizes multiple interactions with the αC-helix-in conformation of the EGFR kinase to achieve its potent inhibitory activity and selectivity for mutant forms over wild-type EGFR.[4][5][7]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assays
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds against the enzymatic activity of various EGFR mutants. The protocol involves incubating the recombinant EGFR kinase domain with the test compound and a peptide substrate in the presence of ATP. The level of substrate phosphorylation is then quantified using a TR-FRET detection system, where a europium-labeled anti-phosphopeptide antibody serves as the donor and an APC-labeled streptavidin as the acceptor. The intensity of the FRET signal is proportional to the kinase activity, allowing for the calculation of IC50 values.
Cell Viability Assay
To assess the anti-proliferative effects of this compound and osimertinib, NIH3T3 cells engineered to express different EGFR mutations were used. These cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability was then measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 values were calculated from the resulting dose-response curves.
Western Blotting
Western blotting was employed to confirm the inhibition of EGFR signaling pathways. Cells treated with the inhibitors were lysed, and the protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream signaling proteins like phosphorylated AKT (p-AKT) and total AKT. Following incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
Mouse Xenograft Study
To evaluate in vivo efficacy, immunodeficient mice were subcutaneously implanted with human NSCLC cell lines (e.g., NCI-H1975, HCC827) or NIH3T3 cells expressing the EGFR Del19/T790M/C797S mutation.[8] Once tumors reached a palpable size, the mice were randomized into treatment and vehicle control groups. The compounds were administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed, and the percentage of tumor growth inhibition was calculated.
Conclusion
The preclinical data strongly suggest that this compound is a potent inhibitor of osimertinib-resistant EGFR mutations, particularly the C797S variant.[4][5][6][7] Its distinct non-covalent, ATP-competitive mechanism of action allows it to effectively target the EGFR kinase even in the presence of the C797S mutation that confers resistance to osimertinib.[4][7][9] The in vitro and in vivo studies demonstrate significant anti-tumor activity against NSCLC models harboring these challenging mutations. While further clinical investigation is necessary to establish its safety and efficacy in patients, this compound represents a promising therapeutic strategy for overcoming acquired resistance to third-generation EGFR TKIs in NSCLC. Several fourth-generation EGFR-TKIs targeting the C797S mutation are currently in development.[10]
References
- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] this compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation | Semantic Scholar [semanticscholar.org]
- 10. Two case reports of non-small cell lung cancer patients harboring acquired EGFR T790M-cis-C797S benefit from immune checkpoint inhibitor combined with platinum-based doublet chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CH7233163 and Other Fourth-Generation EGFR Tyrosine Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with a significant focus on overcoming resistance to existing treatments. The emergence of fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) offers new hope for patients who have developed resistance to third-generation inhibitors like osimertinib, primarily through the C797S mutation. This guide provides a comparative analysis of the efficacy of a promising fourth-generation EGFR TKI, CH7233163, alongside other notable fourth-generation inhibitors, supported by available preclinical data.
Introduction to Fourth-Generation EGFR TKIs
First and second-generation EGFR TKIs have demonstrated significant efficacy in NSCLC patients with activating EGFR mutations.[1] However, the development of the T790M resistance mutation limited their long-term effectiveness. Third-generation TKIs, such as osimertinib, were designed to overcome this resistance mechanism but are susceptible to the development of further mutations, most commonly the C797S mutation, which abrogates the covalent binding of these drugs.[1] Fourth-generation EGFR TKIs are being developed to specifically target these resistant mutations, particularly the EGFR triple mutation (e.g., Del19/T790M/C797S or L858R/T790M/C797S).[1] These next-generation inhibitors are largely categorized as either ATP-competitive or allosteric inhibitors.
This compound is a potent, non-covalent, ATP-competitive fourth-generation EGFR TKI that has shown significant activity against the EGFR-Del19/T790M/C797S triple mutation.[2][3][4] This guide will compare its efficacy with other prominent fourth-generation TKIs, including BLU-945, TQB-3804, BDTX-1535, and BBT-207, based on publicly available preclinical data.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy data for this compound and other fourth-generation EGFR TKIs. It is important to note that the data are compiled from different studies and direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Compound | EGFR Del19/T790M/C797S | EGFR L858R/T790M/C797S | Other EGFR Mutants | Wild-Type EGFR | Reference |
| This compound | 0.28 | - | Del19/T790M, L858R/T790M, Del19, L858R (potent inhibition) | High selectivity over WT | [2][5] |
| BLU-945 | 4.0 (in Ba/F3 cells) | 3.2 (in Ba/F3 cells) | L858R/T790M (0.4) | 683 | |
| TQB-3804 | 0.46 | 0.13 | L858R/T790M | 1.07 | |
| BBT-207 | 5 (DTC) | 8 (LTC) | D (6), L (11), DT (4), LT (4), DC (1), LC (16) | 184 |
D: Del19, L: L858R, T: T790M, C: C797S. Data for BLU-945 and BBT-207 are from Ba/F3 cell viability assays, while data for this compound and TQB-3804 are from biochemical assays, unless otherwise specified.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Dosing | Outcome | Reference |
| This compound | Del19/T790M/C797S NIH3T3 xenograft mice | 100 mg/kg, daily | Potent tumor regression | [2][3] |
| BLU-945 | NCI-H1975 xenografts | 100 mg/kg, BID | Tumor regression | |
| BDTX-1535 | Osimertinib-resistant PDX and NSCLC tumor models | - | Deep and long-lasting tumor shrinkage |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are generalized methodologies for key experiments cited in the evaluation of these EGFR TKIs.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.
-
Reagents : Recombinant human EGFR protein (wild-type or mutant), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compound.
-
Procedure :
-
The EGFR kinase is incubated with various concentrations of the test compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The amount of phosphorylated substrate is quantified using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells harboring specific EGFR mutations.
-
Cell Lines : Ba/F3 cells engineered to express specific EGFR mutations or human NSCLC cell lines (e.g., NCI-H1975).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
-
Data Analysis : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Xenograft Model
This animal model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure :
-
Human NSCLC cells or engineered cells expressing specific EGFR mutations are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis : Tumor growth inhibition (TGI) or tumor regression is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the EGFR signaling pathway and the mechanism by which fourth-generation EGFR TKIs overcome resistance.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Conclusion
This compound has demonstrated potent and selective inhibitory activity against the clinically significant EGFR-Del19/T790M/C797S triple mutation in preclinical models.[2][3][4][5] The available data suggests that it is a promising candidate for patients who have developed resistance to osimertinib. While direct comparative studies are limited, the in vitro and in vivo data for other fourth-generation EGFR TKIs such as BLU-945, TQB-3804, and BBT-207 also show significant promise in targeting C797S-mediated resistance. The choice of a particular fourth-generation TKI for clinical development and, eventually, for patient treatment will likely depend on a comprehensive evaluation of their efficacy against a broader range of EGFR mutations, their safety profiles, and their pharmacokinetic properties. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy of these novel agents.
References
- 1. Mechanisms of Resistance to EGFR Tyrosine Kinase Inhibitors and Therapeutic Approaches: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR-TKIs resistance via EGFR-independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. investors.blackdiamondtherapeutics.com [investors.blackdiamondtherapeutics.com]
- 4. Black Diamond Therapeutics Presents Preclinical Data on BDTX-1535 and BDTX-4933 at the 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 5. Bridge Biotherapeutics begins trial of EGFR-mutant NSCLC drug [clinicaltrialsarena.com]
In Vitro Showdown: A Comparative Analysis of Fourth-Generation EGFR Inhibitors CH7233163 and BI-4020
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two potent fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): CH7233163 and BI-4020. This analysis is supported by experimental data on their mechanisms of action, inhibitory activities, and cellular effects.
Both this compound and BI-4020 have emerged as promising candidates to overcome resistance to third-generation EGFR TKIs like osimertinib, particularly the challenging C797S mutation in non-small cell lung cancer (NSCLC).[1] This guide synthesizes available in vitro data to facilitate a direct comparison of their performance.
Mechanism of Action: A Shared Strategy Against Resistance
This compound and BI-4020 are both non-covalent, ATP-competitive inhibitors targeting EGFR.[2][3][4][5] Their design allows them to effectively bind to the ATP-binding pocket of EGFR, even in the presence of mutations that confer resistance to earlier generations of TKIs.
This compound has been shown to be a potent inhibitor of various EGFR mutants, including the osimertinib-resistant Del19/T790M/C797S and L858R/T790M/C797S triple mutations.[2][6] Similarly, BI-4020, a macrocyclic TKI, demonstrates strong inhibitory activity against the EGFR del19/T790M/C797S triple mutant, as well as double and single EGFR mutations, while showing less activity against wild-type (wt) EGFR.[7][8]
Quantitative In Vitro Performance: A Head-to-Head Comparison
The following tables summarize the available in vitro inhibitory activities of this compound and BI-4020 against various EGFR mutants.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | EGFR Mutant | IC50 (nmol/L) |
| This compound | Del19/T790M/C797S | 0.28[9][10] |
| L858R/T790M/C797S | 0.25[6] | |
| Del19/T790M | 0.17 - 0.41[6] | |
| L858R/T790M | 0.17 - 0.41[6] | |
| Del19 | 0.17 - 0.41[6] | |
| L858R | 0.17 - 0.41[6] | |
| BI-4020 | p-EGFR del19/T790M/C797S | 0.6[8][11] |
Table 2: Cellular Anti-Proliferative and Inhibitory Activity (IC50)
| Compound | Cell Line / Target | IC50 (nM) |
| This compound | Del19/T790M/C797S_NIH3T3 | 20[12] |
| BI-4020 | BaF3 (EGFR del19/T790M/C797S) | 0.2[7][8][13] |
| BaF3 (EGFR del19/T790M) | 1[7][8] | |
| BaF3 (EGFR del19) | 1[7][8] | |
| BaF3 (EGFR wt) | 190[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assay
This assay is utilized to determine the direct inhibitory effect of the compounds on the kinase activity of various EGFR mutants.
Protocol:
-
Recombinant EGFR mutant enzymes are incubated with varying concentrations of the test compound (this compound or BI-4020).
-
The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.
-
Following incubation to allow for substrate phosphorylation, the reaction is stopped.
-
Detection reagents, including a Europium (Eu)-labeled anti-phospho-peptide antibody and Streptavidin-Allophycocyanin (SA-APC), are added.
-
The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.
-
The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate, and the IC50 value is calculated from the dose-response curve.
Cell Viability/Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cells harboring specific EGFR mutations.
Protocol:
-
Cells engineered to express specific EGFR mutations (e.g., BaF3 or NIH3T3 cells) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound or BI-4020.
-
After a defined incubation period (e.g., 72 hours), a reagent to assess cell viability (such as CellTiter-Glo®) is added.
-
The luminescence or absorbance is measured, which correlates with the number of viable cells.
-
The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the resulting dose-response curves.
Western Blotting for EGFR Phosphorylation
This technique is used to confirm the inhibition of EGFR signaling within the cell.
Protocol:
-
Cells expressing the target EGFR mutant are treated with the inhibitor for a specified time.
-
The cells are lysed to extract total protein.
-
Protein concentrations are determined to ensure equal loading.
-
The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a detection system.
-
The intensity of the p-EGFR band relative to the total EGFR band indicates the degree of inhibition of EGFR phosphorylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BI-4020 | EGFR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
- 12. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
CH7233163: An In Vivo Antitumor Efficacy Comparison Guide for Researchers
This guide provides a comprehensive analysis of the in vivo antitumor activity of CH7233163, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other relevant EGFR inhibitors, supported by experimental data.
Executive Summary
This compound has demonstrated significant in vivo antitumor efficacy, particularly in non-small cell lung cancer (NSCLC) models harboring EGFR mutations that are resistant to previous generations of TKIs. As a noncovalent, ATP-competitive inhibitor, it shows high potency against the osimertinib-resistant EGFR Del19/T790M/C797S triple mutation.[1][2] This guide summarizes key in vivo studies, presents comparative data in a clear, tabular format, details the experimental protocols used in these studies, and provides visual representations of the relevant signaling pathway and experimental workflow.
Comparative In Vivo Antitumor Activity
The in vivo efficacy of this compound has been primarily evaluated in xenograft mouse models, demonstrating its ability to induce tumor regression in cancers with various EGFR mutations. A key study by Kashima et al. provides a direct comparison with osimertinib.[1] While direct head-to-head in vivo comparisons with other fourth-generation inhibitors like BI-4020 and BLU-945 are not extensively published, this guide presents available data from separate studies to offer an indirect comparison.
Table 1: In Vivo Efficacy of this compound in a Del19/T790M/C797S_NIH3T3 Xenograft Model[1]
| Treatment Group | Dose (mg/kg, oral, once daily) | Mean Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle | - | Tumor Growth | No significant change |
| This compound | 10 | Significant Reduction | No significant change |
| This compound | 30 | Significant Reduction | No significant change |
| This compound | 100 | Potent Regression | No significant change |
Table 2: Comparative In Vivo Efficacy of this compound and Osimertinib in EGFR-Mutant Xenograft Models[1][3]
| Xenograft Model (Cell Line) | EGFR Mutation | Compound | Dose (mg/kg, oral, once daily) | Antitumor Activity |
| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | This compound | 10, 30, 100 | Significant tumor growth inhibition and regression |
| NCI-H1975 | L858R/T790M | This compound | Not specified in snippet | Potent tumor growth inhibition, similar to osimertinib |
| NCI-H1975 | L858R/T790M | Osimertinib | Not specified in snippet | Potent tumor growth inhibition |
| HCC827 | Del19 | This compound | Not specified in snippet | Potent tumor growth inhibition, similar to osimertinib |
| HCC827 | Del19 | Osimertinib | Not specified in snippet | Potent tumor growth inhibition |
Table 3: Indirect Comparison of In Vivo Efficacy with Other Next-Generation EGFR TKIs
| Xenograft Model | EGFR Mutation | Compound | Dose (mg/kg) | Antitumor Activity | Reference |
| Ba/F3 CDX | ex19del/T790M/C797S | BLU-945 | Not specified in snippet | Significant tumor regression | [3] |
| PDX | Triple-mutant EGFR | BLU-945 | Not specified in snippet | Robust antitumor activity | [3] |
Note: This is an indirect comparison as the studies were not conducted head-to-head. Experimental conditions may vary.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Xenograft Mouse Studies (Kashima et al., 2020)[1]
-
Cell Lines and Culture:
-
NIH3T3 cells were engineered to express the EGFR Del19/T790M/C797S mutation.
-
Human NSCLC cell lines NCI-H1975 (EGFR L858R/T790M) and HCC827 (EGFR Del19) were also utilized.
-
-
Animal Models:
-
Female BALB/c nude mice were used for the xenograft studies.
-
-
Tumor Implantation:
-
Cells were subcutaneously injected into the flank of the mice.
-
-
Drug Administration:
-
This compound and osimertinib were administered orally once daily.
-
-
Assessment of Antitumor Activity:
-
Tumor volume was measured regularly using calipers.
-
Body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised for further analysis, including Western blotting to assess EGFR phosphorylation.
-
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
This compound acts as an ATP-competitive inhibitor of mutant EGFR.[1][2] By blocking the kinase activity of EGFR, it inhibits the downstream signaling pathways that drive tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
In Vivo Experimental Workflow
The following diagram outlines the typical workflow for evaluating the antitumor activity of this compound in a xenograft mouse model.
References
A Comparative Guide for Researchers and Drug Development Professionals
A Head-to-Head Study of CH7233163 and Other ATP-Competitive EGFR Inhibitors
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with a focus on overcoming resistance to existing treatments. This compound is a novel, noncovalent ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) that has demonstrated significant potency against resistance mutations, particularly the osimertinib-resistant EGFR Del19/T790M/C797S mutation. This guide provides a head-to-head comparison of this compound with other key ATP-competitive EGFR inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their evaluation of these compounds.
Mechanism of Action and Signaling Pathway
This compound, like other ATP-competitive inhibitors, functions by binding to the ATP-binding pocket of the EGFR kinase domain. This action prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. The diagram below illustrates the EGFR signaling cascade and the point of intervention for ATP-competitive inhibitors.
Quantitative Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other ATP-competitive inhibitors against various EGFR mutations. Lower IC50 values indicate greater potency.
Table 1: Biochemical IC50 Values (nM) of EGFR Inhibitors
| Inhibitor | EGFR del19/T790M/C797S | EGFR L858R/T790M/C797S | EGFR del19/T790M | EGFR L858R/T790M | EGFR wt |
| This compound | 0.28 | 0.25 | - | - | 1200 |
| Osimertinib | >1000 | - | 5 | 13 | 480-1865 |
| Rociletinib | - | - | 23 | 7-32 | 547-4275 |
| BI-4020 | 0.2 | - | 1 | - | 190 |
| BLU-945 | 4.0 | 3.2 | 0.4 | 0.5 | 683 |
Table 2: Cellular IC50 Values (nM) of EGFR Inhibitors in Engineered Cell Lines
| Inhibitor | Ba/F3 EGFR del19/T790M/C797S | Ba/F3 EGFR L858R/T790M/C797S | NCI-H1975 (L858R/T790M) | A431 (EGFR wt) |
| This compound | 20 (NIH3T3) | 45 (NIH3T3) | - | 1200 |
| Osimertinib | >1000 | >1000 | 5 | - |
| Rociletinib | - | - | 23 | - |
| BI-4020 | 0.2 | - | - | 200 |
| BLU-945 | 15 | 6 | 1.1 | 544 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory effect of compounds on the enzymatic activity of purified EGFR kinase domains.
Representative Protocol (TR-FRET based):
-
Reagents and Materials:
-
Recombinant purified EGFR kinase domains (wild-type and various mutants).
-
ATP and a suitable peptide substrate.
-
TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a fluorescently tagged acceptor).
-
Test compounds (this compound and others) serially diluted in DMSO.
-
Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
-
Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the EGFR kinase and peptide substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate for a further period to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Proliferation and Phosphorylation Assays
Objective: To assess the potency of inhibitors in a cellular context by measuring their effect on cell viability and EGFR phosphorylation.
Representative Protocol (Cell Proliferation - MTS/CellTiter-Glo):
-
Cell Lines:
-
Engineered cell lines expressing specific EGFR mutations (e.g., Ba/F3, NIH3T3).
-
Human NSCLC cell lines with endogenous EGFR mutations (e.g., NCI-H1975).
-
Wild-type EGFR expressing cell lines (e.g., A431).
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTS or CellTiter-Glo) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Calculate the IC50 values using non-linear regression analysis.
-
Representative Protocol (Western Blot for EGFR Phosphorylation):
-
Procedure:
-
Plate cells and allow them to grow to a suitable confluency.
-
Treat the cells with various concentrations of the inhibitors for a defined time (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Image the blot to visualize the protein bands.
-
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Representative Protocol (NSCLC Xenograft in Mice):
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Procedure:
-
Subcutaneously inject NSCLC cells (e.g., NCI-H1975 or engineered NIH3T3 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., this compound) and vehicle control orally or via another appropriate route, typically once daily.
-
Monitor tumor volume and body weight regularly.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Assess the statistical significance of the observed anti-tumor effects.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of an EGFR inhibitor.
This guide provides a comparative overview of this compound and other ATP-competitive EGFR inhibitors, offering valuable data and methodologies to support further research and development in the field of NSCLC therapeutics. The presented information highlights the potential of this compound as a potent agent against osimertinib-resistant EGFR mutations.
CH7233163 Demonstrates Potent and Broad Activity Against Osimertinib-Resistant EGFR Mutations
A comprehensive analysis of preclinical data reveals the promising cross-resistance profile of CH7233163, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). In various EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, this compound shows significant potency, particularly against the challenging Del19/T790M/C797S triple mutation that confers resistance to the third-generation inhibitor, osimertinib.
This compound is a non-covalent, ATP-competitive inhibitor of the EGFR tyrosine kinase[1][2]. Preclinical studies highlight its efficacy in overcoming resistance mechanisms that limit the durability of current EGFR-targeted therapies. This guide provides a comparative overview of the cross-resistance profile of this compound against other widely used EGFR inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy in EGFR-Mutant Cell Lines
The inhibitory activity of this compound and other EGFR TKIs has been evaluated across a panel of NSCLC cell lines harboring various EGFR mutations. The data, summarized in the tables below, demonstrate the superior potency of this compound against cell lines with the osimertinib-resistant C797S mutation.
Inhibitory Concentration (IC50) Values in Biochemical Assays
| EGFR Mutant | This compound (nM) | Osimertinib (nM) | EAI-045 (nM) |
| Del19/T790M/C797S | 0.28[3][4][5] | >1000[4] | >1000[3][4][5] |
| L858R/T790M/C797S | 0.25[3] | - | - |
| Del19 | 0.17[3] | - | - |
| L858R | 0.41[3] | 11.44[6] | 19[7] |
| Del19/T790M | 0.23[3] | - | - |
| L858R/T790M | 0.23[3] | 11.44[6] | 2[7] |
| Wild-Type (WT) | 1.8[4] | 493.8[6] | 1900[7] |
Anti-proliferative Activity in Cell-Based Assays
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) |
| Del19/T790M/C797S_NIH3T3 | Del19/T790M/C797S | 20[2][4] | - | - | - | - |
| L858R/T790M/C797S_NIH3T3 | L858R/T790M/C797S | 45[3] | - | - | - | - |
| NCI-H1975 | L858R/T790M | - | 5[1] | >4000[8] | >20000[9] | 57[1] |
| PC-9 | Del19 | - | 13[1] | 77.26[8] | 7[1] | 0.8[1] |
| HCC827 | Del19 | - | - | 13.06[8] | - | - |
| H3255 | L858R | - | - | 3[10] | 12[1] | 0.3[1] |
| A431 | Wild-Type | 1200[4] | - | - | - | - |
Table 2: Comparative anti-proliferative IC50 values of various EGFR inhibitors in different EGFR-mutant and wild-type cell lines. Values represent the concentration required to inhibit cell growth by 50%. A lower value indicates greater potency.
The data clearly indicates that this compound is highly potent against the Del19/T790M/C797S and L858R/T790M/C797S triple mutations, which are resistant to osimertinib and other earlier-generation TKIs[3][4][5]. Furthermore, this compound maintains potent activity against common activating mutations (Del19, L858R) and the T790M resistance mutation, while demonstrating significantly less activity against wild-type EGFR, suggesting a favorable therapeutic window[3][4].
Signaling Pathway and Experimental Workflow
The efficacy of this compound is rooted in its ability to inhibit the autophosphorylation of the EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways[11].
EGFR Signaling Pathway and Inhibition by this compound.
The evaluation of this compound's cross-resistance profile involves a series of standardized preclinical experiments. The general workflow for these assessments is outlined below.
General Experimental Workflow for TKI Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: EGFR-mutant NSCLC cells are seeded in 96-well plates at a density of 3,000-8,000 cells per well and allowed to attach overnight[12].
-
Compound Treatment: Cells are treated with serial dilutions of this compound or other EGFR inhibitors for 72 hours[12].
-
MTT Reagent Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals[11].
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO)[11].
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis: Cells are treated with the EGFR inhibitors for a specified time, then washed with ice-cold PBS and lysed with a lysis buffer containing phosphatase and protease inhibitors[13].
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay[13].
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane[14].
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK), followed by incubation with HRP-conjugated secondary antibodies[14].
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[13].
In Vivo Mouse Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Athymic nude mice are subcutaneously injected with EGFR-mutant NSCLC cells[15][16].
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³)[15].
-
Drug Administration: Mice are randomized into treatment groups and administered this compound or a vehicle control, typically via oral gavage, on a daily schedule[15].
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers[15].
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib (AZD9291) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Erlotinib HCl | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CH7233163: A Comparative Analysis Against Covalent and Allosteric EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, driven by the emergence of resistance to existing treatments. The development of fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors aims to address the clinical challenge of resistance to third-generation inhibitors like osimertinib, often mediated by the C797S mutation. This guide provides a comprehensive comparison of CH7233163, a novel noncovalent fourth-generation EGFR inhibitor, against established covalent (second and third-generation) and allosteric EGFR inhibitors. The data presented is intended to offer an objective performance benchmark based on available preclinical evidence.
Introduction to EGFR Inhibitor Classes
EGFR tyrosine kinase inhibitors (TKIs) are a cornerstone of treatment for EGFR-mutated NSCLC. They can be broadly categorized based on their mechanism of action:
-
Covalent Inhibitors: These inhibitors, which include second-generation (e.g., afatinib) and third-generation (e.g., osimertinib) agents, form an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[1][2] This irreversible binding leads to sustained inhibition of EGFR signaling.[3] While highly effective, their efficacy can be compromised by mutations at the C797 residue, which prevents this covalent interaction.[3]
-
This compound (Noncovalent, ATP-Competitive): this compound is a fourth-generation, noncovalent, ATP-competitive inhibitor.[6][8] It is designed to potently inhibit EGFR harboring various mutations, including the challenging Del19/T790M/C797S and L858R/T790M/C797S triple mutations that confer resistance to osimertinib.[6][9] Its noncovalent binding mechanism circumvents the resistance conferred by the C797S mutation.[6]
Comparative Performance Data
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Inhibitor | EGFR Del19/T790M/C797S | EGFR L858R/T790M/C797S | EGFR Del19/T790M | EGFR L858R/T790M | Wild-Type EGFR |
| This compound | 0.28[9] | 0.25[6] | - | - | - |
| Osimertinib | >1000[9] | >1000[6] | 11.44[10] | 1[11] | 493.8[10] |
| EAI-045 | >1000[9][12] | >1000[6] | - | 2-3[6][12] | 1900[6] |
Data for Del19/T790M and L858R/T790M for this compound was not available in the reviewed sources.
Table 2: Cellular Antiproliferative Activity (IC50, nM)
| Inhibitor | NIH3T3 cells with Del19/T790M/C797S | NIH3T3 cells with L858R/T790M/C797S |
| This compound | 20[6] | 45[6] |
| Osimertinib | >10000[6] | >10000[6] |
| EAI-045 | >10000[6] | >10000[6] |
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the EGFR signaling pathway, the distinct mechanisms of EGFR inhibition, and a typical experimental workflow for evaluating these inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EAI-045 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib for lung cancer cells harboring low-frequency EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. EAI045 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Osimertinib (AZD9291) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. axonmedchem.com [axonmedchem.com]
Comparative Kinome Profiling of CH7233163: An EGFR Inhibitor Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinome profile of CH7233163, an epidermal growth factor receptor (EGFR) inhibitor, with a selection of established BRAF kinase inhibitors. While this compound is not a direct competitor to BRAF inhibitors due to its distinct primary target, this comparison offers valuable insights into its selectivity and potential off-target effects relative to other kinase inhibitors targeting the MAPK/ERK signaling pathway.
This compound is a potent, noncovalent, ATP-competitive inhibitor of EGFR, with high activity against osimertinib-resistant EGFR mutations such as Del19/T790M/C797S[1][2]. Its primary mechanism of action involves the inhibition of EGFR signaling, which is crucial in certain cancer types. This contrasts with the direct inhibition of the BRAF kinase, a key component of the same signaling pathway, by drugs like vemurafenib, dabrafenib, and encorafenib.
Kinome Profiling Data
The following table summarizes the kinome profiling of this compound against a panel of 468 kinases, as determined by the KINOMEscan® assay. For comparison, representative data for the BRAF inhibitors vemurafenib, dabrafenib, and encorafenib are included, highlighting their primary targets and notable off-targets. The data is presented as the percentage of kinase activity remaining (% Control) at a specific inhibitor concentration, where a lower percentage indicates stronger inhibition.
| Kinase Target | This compound (100 nM) % Control | Vemurafenib (1 µM) % Control | Dabrafenib (1 µM) % Control | Encorafenib (1 µM) % Control | Kinase Family |
| EGFR (Wild Type) | >10 | - | - | - | Tyrosine Kinase |
| EGFR (Del19/T790M/C797S) | <1 | - | - | - | Tyrosine Kinase |
| BRAF | >10 | <10 | <10 | <10 | Serine/Threonine Kinase |
| BRAF (V600E) | >10 | <1 | <1 | <1 | Serine/Threonine Kinase |
| CRAF | >10 | <50 | <50 | <50 | Serine/Threonine Kinase |
| ARAF | >10 | - | <50 | - | Serine/Threonine Kinase |
| MAP2K5 (MEK5) | >10 | <50 | - | - | Serine/Threonine Kinase |
| ZAK | >10 | <10 | - | - | Serine/Threonine Kinase |
| CDK16 | - | - | <50 | - | Serine/Threonine Kinase |
| NEK9 | - | - | <50 | - | Serine/Threonine Kinase |
| S-Score(10) * | 0.015 | - | - | - | - |
*The S-Score is a measure of selectivity, calculated as the number of kinases inhibited by more than 90% divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
- Data not available in the public domain.
The KINOMEscan results reveal that this compound is a highly selective inhibitor, with its primary activity focused on EGFR mutants. In contrast, the BRAF inhibitors, while potent against their primary BRAF V600E target, exhibit a broader range of off-target activities against other kinases.
Experimental Protocols
KINOMEscan® Competition Binding Assay
The kinome profiling data for this compound was generated using the KINOMEscan® platform (DiscoverX). This assay methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.
Principle: The assay is based on a competitive binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Protocol Outline:
-
Preparation of Reagents: Kinases are tagged with a unique DNA identifier. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Assay Reaction: The DNA-tagged kinase, the test compound (at a specified concentration, e.g., 100 nM for this compound), and the immobilized ligand are incubated together to allow binding to reach equilibrium. A DMSO control (vehicle) is run in parallel.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific to the DNA tag.
-
Data Analysis: The results are reported as "% Control," which is calculated as: (Signal with test compound / Signal with DMSO control) x 100
A lower "% Control" value indicates a stronger interaction between the test compound and the kinase.
Visualizations
Signaling Pathway
The diagram below illustrates the EGFR and MAPK/ERK signaling pathway, highlighting the points of intervention for EGFR inhibitors like this compound and BRAF inhibitors.
Caption: EGFR and MAPK/ERK Signaling Pathway.
Experimental Workflow
The following diagram outlines the workflow for the KINOMEscan® assay used to generate the kinome profiling data.
Caption: KINOMEscan® Experimental Workflow.
References
Assessing the Therapeutic Window of CH7233163 Versus Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in oncology. CH7233163 is a novel, noncovalent, ATP-competitive tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical activity against osimertinib-resistant EGFR mutations in non-small cell lung cancer (NSCLC).[1][2][3] This guide provides a comparative analysis of the therapeutic window of this compound against other relevant EGFR TKIs, supported by available preclinical data.
I. Comparative Efficacy and Selectivity
A key determinant of a TKI's therapeutic window is its selectivity for the target kinase over wild-type (WT) protein and other kinases. High selectivity is expected to correlate with a wider therapeutic window, minimizing off-target toxicities.
This compound has been specifically designed to overcome the C797S mutation, which is a major mechanism of resistance to the third-generation EGFR TKI, osimertinib.[2][4] Preclinical studies have shown that this compound potently inhibits various EGFR mutants, including the triple mutation Del19/T790M/C797S, while exhibiting lower activity against WT EGFR.[2][3][5]
Table 1: Comparative In Vitro Potency of EGFR TKIs
| Compound | Target EGFR Mutant | IC50 (nmol/L) | Reference |
| This compound | Del19/T790M/C797S | 0.28 | [4][6] |
| Osimertinib | Del19/T790M/C797S | >1000 | [2] |
| EAI-045 | Del19/T790M/C797S | >1000 | [2] |
| This compound | L858R/T790M/C797S | Potent Inhibition | [2][3] |
| Osimertinib | L858R/T790M | Potent Inhibition | [6] |
| This compound | Del19 | Potent Inhibition | [6] |
| This compound | L858R | Potent Inhibition | [6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.
II. In Vivo Antitumor Activity and Tolerability
Preclinical xenograft models provide valuable insights into the in vivo efficacy and potential toxicity of a drug candidate.
In a mouse xenograft model with tumors driven by the EGFR-Del19/T790M/C797S mutation, oral administration of this compound resulted in significant tumor regression, particularly at a dose of 100 mg/kg.[4][6] Importantly, these studies reported no significant body weight loss or other observable signs of toxicity in the treated mice, suggesting a favorable therapeutic window in this preclinical setting.[4][6]
Table 2: Summary of In Vivo Antitumor Activity
| Compound | Xenograft Model | Dose | Outcome | Tolerability | Reference |
| This compound | Del19/T790M/C797S_NIH3T3 | 100 mg/kg (daily) | Potent tumor regression | No significant body weight loss or signs of toxicity | [4][6] |
| Osimertinib | Del19/T790M/C797S_NIH3T3 | Not specified | Ineffective | Not applicable | [2] |
| This compound | NCI-H1975 (L858R/T790M) | Not specified | Potent tumor growth inhibition (similar to osimertinib) | Not specified | [6] |
| This compound | HCC827 (Del19) | Not specified | Potent tumor growth inhibition (similar to osimertinib) | Not specified | [6] |
III. Mechanism of Action and Signaling Pathway
This compound acts as a noncovalent, ATP-competitive inhibitor of the EGFR kinase domain.[2][3][4] Structural analyses have revealed that it binds to the ATP-binding pocket of the EGFR triple mutant, utilizing multiple interactions to achieve its potent inhibitory activity.[2][7] By blocking the phosphorylation of EGFR, this compound effectively inhibits the downstream signaling pathways that drive tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
IV. Experimental Protocols
The following are generalized protocols for key experiments used to characterize the therapeutic window of TKIs.
A. In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the IC50 of a compound against a specific kinase.
-
Reagents: Recombinant EGFR kinase, substrate peptide (e.g., poly-Glu-Tyr), ATP, and a detection system (e.g., europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin).
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor (e.g., this compound) are incubated in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the detection reagents are added.
-
The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
B. Cell Viability Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
-
Cell Lines: Cell lines expressing the target EGFR mutations (e.g., NIH3T3 cells engineered to express Del19/T790M/C797S) and a control cell line (e.g., expressing WT EGFR).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the TKI for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: The IC50 value is determined from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of CH7233163: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling CH7233163, a non-covalent ATP-competitive inhibitor of EGFR, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
According to the Safety Data Sheet (SDS) provided by GlpBio, this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety practices should always be observed. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation or contact with eyes and skin.[1] In case of contact, rinse the affected area thoroughly with water.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following procedural guidance is based on the available safety data.
1. Containment of Spills and Solutions:
-
For liquid solutions containing this compound, absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
2. Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with the compound by scrubbing them with alcohol.[1]
3. Waste Collection:
-
Collect the absorbed material and any contaminated disposables (e.g., gloves, wipes) in a suitable, clearly labeled waste container.
4. Final Disposal:
-
Dispose of the contaminated material as chemical waste, adhering to your institution's specific waste management protocols and all applicable governmental regulations.[1]
5. Packaging for Transport:
-
The substance is considered non-hazardous for transport according to DOT (US), IMDG, and IATA regulations.[1] Ensure that all packaging and labeling comply with these regulations if the waste is to be transported off-site for disposal.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling CH7233163
Disclaimer: A specific Safety Data Sheet (SDS) for CH7233163 is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds and information regarding its common solvent, Dimethyl Sulfoxide (DMSO). Researchers are strongly advised to conduct a thorough risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent EGFR inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound intended for cancer research, and is often dissolved in DMSO, a solvent known for its ability to penetrate the skin, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with butyl rubber or nitrile gloves. | DMSO can readily penetrate nitrile gloves. Butyl gloves are recommended for handling DMSO. Double gloving provides an additional layer of protection. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of the compound in its solid or solution form. |
| Body Protection | A lab coat, worn fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | As the hazards of this compound are not fully characterized, handling in a fume hood is essential to prevent inhalation of any airborne particles or aerosols. |
Operational and Disposal Plans
Storage of this compound
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Source: MedChemExpress Handling Instructions[1][2][3]
Preparation of Solutions
The following workflows outline the preparation of stock and working solutions of this compound.
Caption: Workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound working solution for in vitro use.
Disposal Plan
As a potent research compound, all materials contaminated with this compound must be disposed of as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. |
| Sharps | Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not pour any solutions containing this compound down the drain.[4][5]
Experimental Protocols
While specific experimental protocols for this compound will vary, the following general principles should be followed:
-
Weighing: Always weigh the powdered form of this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Solution Handling: All handling of solutions containing this compound should be performed in a chemical fume hood.
-
Spill Management: In the event of a spill, evacuate the area and follow your institution's spill cleanup procedures for potent compounds. Generally, this involves absorbing the spill with an inert material and decontaminating the area, all while wearing appropriate PPE.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
